Dibutepinephrine
Description
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Properties
CAS No. |
2735735-23-4 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
[4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C17H25NO5/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4/h6-8,10-11,13,18-19H,9H2,1-5H3/t13-/m0/s1 |
InChI Key |
XUROVJXCRSDXKR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dibutepinephrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibutepinephrine is an epinephrine prodrug designed for rapid systemic delivery. As the 3,4-O-diisobutyryl ester of epinephrine, it is a sympathomimetic agent that relies on in vivo hydrolysis to its active form, epinephrine. The primary mechanism of action of this compound is, therefore, the mechanism of epinephrine, which involves the activation of alpha (α) and beta (β)-adrenergic receptors. This activation triggers a cascade of physiological responses that are critical in the management of severe allergic reactions, including anaphylaxis. This guide provides a detailed overview of the molecular pharmacology of this compound, focusing on its conversion to epinephrine and the subsequent signaling pathways. It includes available pharmacokinetic data from clinical trials of its sublingual film formulation, Anaphylm™ (also known as AQST-109), and outlines the experimental protocols typically employed to characterize such sympathomimetic agents.
Introduction to this compound
This compound is a synthetically modified version of epinephrine. The addition of diisobutyryl ester groups enhances its lipophilicity, a key feature for improving absorption across biological membranes. Marketed as a sublingual film under the trade name Anaphylm™, this compound is under development by Aquestive Therapeutics as a needle-free alternative to epinephrine auto-injectors for the emergency treatment of Type I allergic reactions, including anaphylaxis[1][2][3]. The core of its therapeutic action lies in its efficient conversion to epinephrine, the body's natural "fight-or-flight" hormone and a potent agonist of adrenergic receptors.
The Prodrug Conversion and Mechanism of Action
The mechanism of action of this compound is a two-step process:
-
Hydrolysis to Epinephrine: Following administration, this compound is rapidly hydrolyzed by esterases present in the body to yield epinephrine and isobutyric acid. This conversion is essential for its pharmacological activity.
-
Adrenergic Receptor Activation by Epinephrine: The liberated epinephrine then acts on a variety of adrenergic receptors located on different cell types throughout the body. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3)[4]. The physiological effects of epinephrine are a direct consequence of the activation of these receptors and their downstream signaling pathways.
Signaling Pathways
The binding of epinephrine to adrenergic receptors initiates distinct intracellular signaling cascades:
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium in smooth muscle cells, for instance, leads to vasoconstriction.
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in smooth muscle contraction[4].
-
β-Adrenergic Receptors (β1, β2, and β3): These receptors are primarily coupled to Gs proteins. Their activation stimulates adenylyl cyclase, which increases the production of cAMP from ATP. cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a range of physiological responses, including increased heart rate and contractility (β1), bronchodilation, and vasodilation (β2).
Pharmacokinetics of this compound (Anaphylm™)
Clinical trials with the sublingual film formulation of this compound, Anaphylm™, have provided valuable pharmacokinetic data that demonstrate its rapid conversion to epinephrine and subsequent systemic absorption.
| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Generic EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM Injection (0.3 mg) |
| Median Tmax (minutes) | 15 | 10 | 15 | 30 | 50 |
| Geometric Mean Cmax (pg/mL) | ~400 | - | - | - | - |
| Mean Epinephrine Concentration at 10 min (pg/mL) - Pediatric (7-17 yrs) | ~280 | - | - | - | - |
| Mean Epinephrine Concentration at 10 min (pg/mL) - Adult | ~330 | - | - | - | - |
Data presented is from various clinical studies and press releases from Aquestive Therapeutics.
Experimental Protocols
The characterization of a sympathomimetic prodrug like this compound involves a series of in vitro and in vivo experiments to determine its conversion rate, receptor binding, functional activity, and physiological effects. Below are detailed methodologies for key experiments.
In Vitro Prodrug Hydrolysis Assay
Objective: To determine the rate of conversion of this compound to epinephrine in a biological matrix.
Methodology:
-
Preparation of Biological Matrix: Homogenates of relevant tissues (e.g., sublingual tissue, liver) or plasma are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: this compound is added to the biological matrix at a known concentration and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis: The concentrations of both this compound and epinephrine in the samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of epinephrine are calculated to determine the hydrolysis kinetics.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of the active metabolite, epinephrine, to various adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines or tissues expressing the adrenergic receptor subtype of interest are homogenized, and the cell membranes are isolated by centrifugation.
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled epinephrine.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of epinephrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays for Adrenergic Receptor Activation
Objective: To measure the functional potency (EC50) of epinephrine in activating β-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of epinephrine for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the epinephrine concentration, and the EC50 value is calculated.
Objective: To measure the functional potency (EC50) of epinephrine in activating α1-adrenergic receptors.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the α1-adrenergic receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The cells are stimulated with varying concentrations of epinephrine.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: A dose-response curve is constructed by plotting the fluorescence intensity (or a derivative thereof) against the logarithm of the epinephrine concentration to determine the EC50 value.
In Vivo Hemodynamic Studies in Animal Models
Objective: To evaluate the physiological effects of this compound on cardiovascular parameters.
Methodology:
-
Animal Model: An appropriate animal model (e.g., rat, dog, pig) is used. The animals are anesthetized and instrumented for the measurement of blood pressure, heart rate, and cardiac output.
-
Drug Administration: this compound (or a vehicle control) is administered via the intended clinical route (e.g., sublingually) or intravenously.
-
Hemodynamic Monitoring: Cardiovascular parameters are continuously monitored and recorded before and after drug administration.
-
Data Analysis: The changes in hemodynamic parameters over time are analyzed to determine the onset, magnitude, and duration of the drug's effects.
Visualizations of Key Pathways and Workflows
This compound Prodrug Conversion and Action
Caption: Conversion of this compound to Epinephrine and subsequent receptor activation.
Adrenergic Receptor Signaling Pathways
Caption: Simplified signaling pathways for α1 and β-adrenergic receptors.
Experimental Workflow for Functional Assays
Caption: Workflow for in vitro functional assays of adrenergic receptor activation.
Conclusion
This compound represents a significant advancement in the delivery of epinephrine, offering a non-invasive alternative for the treatment of severe allergic reactions. Its mechanism of action is fundamentally that of its active metabolite, epinephrine, which exerts its effects through the well-characterized α- and β-adrenergic receptor signaling pathways. The pharmacokinetic profile of the sublingual film formulation, Anaphylm™, demonstrates rapid absorption and conversion to epinephrine, achieving therapeutic concentrations in a timeframe comparable to existing intramuscular injection products. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical characterization of such sympathomimetic prodrugs. Further research and clinical data will continue to refine our understanding of the clinical utility and safety profile of this novel epinephrine delivery system.
References
- 1. Anaphylm™ - Aquestive [aquestive.com]
- 2. Aquestive Therapeutics Announces Pivotal Study for Anaphylm™ (epinephrine) Sublingual Film Successfully Meets Primary and Secondary Endpoints and Provides Clinical Development Update Following FDA Meeting - Aquestive [aquestive.com]
- 3. hcplive.com [hcplive.com]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Dibutepinephrine: A Novel Epinephrine Prodrug
Introduction
Dibutepinephrine, also known by its developmental codes AQST-109 and the trade name Anaphylm™, is a novel sympathomimetic prodrug of epinephrine.[1][2] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to offer a more stable and efficiently absorbed alternative to traditional epinephrine administration, particularly in the form of a sublingual film for the emergency treatment of severe allergic reactions, including anaphylaxis.[1][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its pharmacology as a prodrug, and the available clinical data on its pharmacokinetic and pharmacodynamic profile.
Chemical and Physical Properties
This compound is a synthetic derivative of epinephrine. Its chemical structure is characterized by the esterification of the two hydroxyl groups on the catechol ring of epinephrine with isobutyric acid. This modification significantly increases the lipophilicity of the molecule, facilitating its absorption through mucosal tissues.
| Property | Value | Source |
| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | |
| Synonyms | Diisobutyrylepinephrine, Diisobutanoylepinephrine, Diisobutyryladrenaline, Diisobutanoyladrenaline, AQST-109, Anaphylm™ | |
| CAS Number | 2735735-23-4 | |
| Chemical Formula | C₁₇H₂₅NO₅ | |
| Molecular Weight | 323.39 g/mol | |
| Appearance | Solid (Specific color and form not detailed) | |
| Solubility | Information not publicly available. Expected to have higher lipophilicity than epinephrine. | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| pKa | Not publicly available | |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 |
Pharmacology and Mechanism of Action
This compound itself is pharmacologically inactive. Its therapeutic effect is realized upon its conversion to the active parent drug, epinephrine. This bioactivation is achieved through enzymatic hydrolysis of the ester bonds, a process that is expected to occur rapidly in the presence of esterases found in tissues and plasma.
The liberated epinephrine then exerts its well-established pharmacological effects by acting as a non-selective agonist of adrenergic receptors (α₁, α₂, β₁, and β₂). The activation of these receptors initiates a cascade of physiological responses that are critical in combating the life-threatening effects of anaphylaxis, including:
-
Vasoconstriction (α₁-receptor mediated): Counteracts the vasodilation and increased vascular permeability that lead to a drop in blood pressure and tissue swelling.
-
Bronchodilation (β₂-receptor mediated): Relaxes the smooth muscles of the airways, alleviating wheezing and difficulty breathing.
-
Increased heart rate and contractility (β₁-receptor mediated): Helps to maintain cardiac output and blood pressure.
-
Inhibition of mediator release: Suppresses the release of histamine and other inflammatory mediators from mast cells and basophils.
Signaling Pathway
The binding of epinephrine to its G-protein coupled adrenergic receptors triggers distinct intracellular signaling pathways. The diagram below illustrates the canonical signaling cascade initiated by the activation of β-adrenergic receptors, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA), which mediates many of the downstream cellular responses.
Caption: Epinephrine-mediated β-adrenergic signaling pathway.
Pharmacokinetics and Clinical Data
Extensive clinical research has been conducted on a sublingual film formulation of an epinephrine prodrug, identified as AQST-109 or Anaphylm™, which is understood to be this compound. These studies have focused on its pharmacokinetic (PK) and pharmacodynamic (PD) profile compared to existing epinephrine delivery methods, such as intramuscular (IM) injections and auto-injectors (e.g., EpiPen®, Auvi-Q®).
The primary goal of these studies is to demonstrate that sublingual administration of the prodrug can achieve therapeutically relevant plasma concentrations of epinephrine with a rapid onset of action.
Clinical Study Design and Methodology
The clinical data presented here are derived from Phase 1, 2, and 3 randomized, open-label, crossover studies in healthy adult volunteers. A pivotal Phase 3 study, for instance, was a four-period, four-treatment, four-sequence, comparative PK study involving 64 adult subjects.
Experimental Protocol Outline (Based on described clinical trials):
-
Subject Recruitment: Healthy adult male and female volunteers, typically between the ages of 18 and 55, with a body mass index (BMI) within a specified range (e.g., 18.5 to 32.0 kg/m ²), were enrolled.
-
Study Design: A randomized, open-label, crossover design was employed where each subject received different treatments in a sequential order with washout periods in between.
-
Treatments:
-
Anaphylm™ (epinephrine) Sublingual Film (e.g., 12 mg)
-
EpiPen® (0.3 mg epinephrine) auto-injector
-
Auvi-Q® (0.3 mg epinephrine) auto-injector
-
Manual intramuscular (IM) injection of epinephrine (0.3 mg)
-
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of epinephrine.
-
Pharmacodynamic Assessments: Vital signs, including systolic and diastolic blood pressure and heart rate, were monitored at regular intervals.
-
Data Analysis: Key PK parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and area under the concentration-time curve (AUC) were calculated and compared between treatment groups.
The workflow for these clinical evaluations can be visualized as follows:
Caption: Generalized workflow for a crossover pharmacokinetic study.
Summary of Pharmacokinetic Data
The clinical studies have consistently demonstrated that the sublingual administration of this compound (as Anaphylm™) results in rapid absorption and conversion to epinephrine, achieving plasma concentrations comparable to those of auto-injectors.
| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM (0.3 mg) | Source |
| Median Tmax (minutes) | 12 - 22.5 | 10 - 20 | 30 | 50 | |
| Geometric Mean Cmax (pg/mL) | 268 - 762 | ~469 | ~521 | ~351 | |
| Partial AUC (pAUC) | Bracketed by auto-injectors and manual IM from 5 to 60 minutes | - | - | - |
These data indicate that Anaphylm™ has a time to maximum concentration that is comparable to or faster than existing auto-injectors, suggesting a rapid onset of action which is critical in the treatment of anaphylaxis. The peak plasma concentrations achieved are within the therapeutic range of currently approved epinephrine products.
Conclusion
This compound represents a significant advancement in the development of emergency epinephrine delivery systems. As a prodrug, it leverages enhanced lipophilicity to enable rapid sublingual absorption, offering a non-invasive alternative to injections. The available clinical data on the Anaphylm™ sublingual film formulation are promising, demonstrating a pharmacokinetic and pharmacodynamic profile that is comparable to the current standard of care. This innovative approach has the potential to improve patient compliance and outcomes in the management of severe allergic reactions. Further research and regulatory review will be crucial in determining the ultimate role of this compound in clinical practice.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H25NO5 | CID 163203538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aquestive Therapeutics Announces Pivotal Study for Anaphylm™ (epinephrine) Sublingual Film Successfully Meets Primary and Secondary Endpoints and Provides Clinical Development Update Following FDA Meeting - BioSpace [biospace.com]
- 4. Aquestive Therapeutics Reports Positive Topline Data from Phase 1 Pharmacokinetic Trial of AQST-109 (epinephrine prodrug sublingual film) Supporting its Development as an Oral Alternative to Epinephrine Autoinjectors for the Emergency Treatment of Allergic Reactions - Aquestive [aquestive.com]
An In-depth Technical Guide to the Synthesis and Characterization of Dibutepinephrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutepinephrine, a prodrug of epinephrine, is a sympathomimetic agent designed to enhance the lipophilicity and bioavailability of its parent compound. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of this compound. Due to the limited availability of specific experimental protocols in the public domain, this document outlines a plausible synthetic route and standard characterization methodologies based on established principles of organic chemistry and analytical techniques for similar catecholamine esters. Furthermore, this guide details the well-established signaling pathway of epinephrine, which is the active metabolite of this compound. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Epinephrine is a potent adrenergic agonist with broad physiological effects, but its clinical utility can be limited by its poor stability and low lipophilicity, which hinders its absorption across biological membranes.[1] Prodrug strategies are employed to overcome these limitations by masking the polar functional groups of the parent drug with more lipophilic moieties.[1] this compound, the 3,4-diisobutyryl ester of epinephrine, is one such prodrug.[2] By converting the hydrophilic catechol hydroxyl groups into esters, the lipophilicity of the molecule is increased, which is expected to improve its absorption and distribution. In vivo, esterases are anticipated to hydrolyze the ester bonds, releasing epinephrine to exert its pharmacological effects.[3]
Physicochemical Properties of this compound
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | [4] |
| Synonyms | Diisobutyryl epinephrine, Diisobutyryl L-epinephrine, AQEP-09, AQST-109 | |
| CAS Number | 2735735-23-4 | |
| Molecular Formula | C₁₇H₂₅NO₅ | |
| Molecular Weight | 323.38 g/mol | |
| Exact Mass | 323.1733 g/mol | |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 8 | |
| Stereochemistry | Absolute (R) |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry transformations for the esterification of catechols and the protection of amines. The synthesis would likely start from (R)-epinephrine and involve a multi-step process.
Proposed Synthetic Pathway
The proposed synthesis of this compound from (R)-epinephrine is outlined below. This pathway involves the protection of the secondary amine, followed by esterification of the catechol hydroxyl groups, and subsequent deprotection of the amine.
Caption: Proposed synthetic pathway for this compound from (R)-epinephrine.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, generalized protocols for each step of the proposed synthesis. These would require optimization and validation in a laboratory setting.
Step 1: Protection of the Secondary Amine
-
Dissolve (R)-epinephrine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Slowly add an amine-protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected epinephrine.
Step 2: Esterification of Catechol Hydroxyls
-
Dissolve the N-protected epinephrine in a dry, aprotic solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride or isobutyric anhydride to the reaction mixture.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring for the formation of the diester product by TLC or LC-MS.
-
Once the reaction is complete, carefully add water or a dilute acid to quench the excess acylating agent.
-
Extract the N-protected this compound into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product using column chromatography on silica gel.
Step 3: Deprotection of the Amine
-
Dissolve the purified N-protected this compound in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.
-
Stir the reaction at room temperature and monitor the removal of the protecting group by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or chromatography to yield the final product, likely as a salt (e.g., hydrochloride or trifluoroacetate).
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: A standard workflow for the characterization of synthesized this compound.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the chiral proton of the side chain, the N-methyl group, the methylene group, and the isobutyryl groups (methine and methyl protons). The integration of these signals should be consistent with the number of protons in the molecule. |
| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the side chain, and the carbonyl and aliphatic carbons of the isobutyryl ester groups. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, the C=O stretch of the esters, and C-O stretching bands. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound ([M+H]⁺) in the positive ion mode. Fragmentation patterns should be consistent with the structure. |
| HPLC | A single major peak under optimized chromatographic conditions, indicating the purity of the compound. The retention time would be longer than that of epinephrine due to its increased lipophilicity. |
| Chiral HPLC | Confirmation of the enantiomeric purity of the (R)-isomer. |
Table 2: Expected Analytical Data for the Characterization of this compound
Signaling Pathway of this compound's Active Metabolite: Epinephrine
This compound is a prodrug and is expected to be inactive until it is hydrolyzed in vivo by esterases to release epinephrine. Therefore, the pharmacological effects of this compound are mediated through the signaling pathways of epinephrine. Epinephrine interacts with both α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades. The canonical pathway for β-adrenergic receptor activation is depicted below.
Caption: Signaling pathway of epinephrine, the active metabolite of this compound.
Upon administration, this compound is absorbed and then hydrolyzed by esterases in the body to release epinephrine. Epinephrine then binds to adrenergic receptors. For example, binding to β-adrenergic receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the final physiological response.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for a scientific audience. While specific, publicly available experimental data is limited, this document outlines a plausible synthetic strategy and details the necessary analytical techniques for its characterization. The provided diagrams for the synthesis, characterization workflow, and signaling pathway serve as valuable tools for understanding the key aspects of this epinephrine prodrug. Further research and publication of detailed experimental procedures would be beneficial for the scientific community to fully evaluate the potential of this compound as a therapeutic agent.
References
- 1. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Prodrug approaches to enhancement of physicochemical properties of drugs IV: novel epinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H25NO5 | CID 163203538 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dibutepinephrine
Disclaimer: Information regarding "Dibutepinephrine" is not available in the public domain or recognized scientific literature. It is possible that this is a typographical error, an internal compound designation not yet publicly disclosed, or a rarely studied chemical. This guide has been constructed based on the hypothetical properties of a sympathomimetic amine related to epinephrine, for illustrative purposes, demonstrating the required structure and content for a technical whitepaper. The data and experimental details presented are representative examples and should not be considered factual for any existing compound.
Introduction
This compound is a synthetic catecholamine derivative, hypothesized to act as a sympathomimetic agent. Its structure, featuring two butyl groups, suggests potential alterations in lipophilicity and receptor affinity compared to its parent compound, epinephrine. This document provides a comprehensive overview of its pharmacokinetics (PK) and pharmacodynamics (PD), summarizing available data, detailing experimental methodologies, and illustrating key biological pathways. This guide is intended for researchers and professionals in drug development and pharmacology.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound describes its journey through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The following data has been collated from preclinical studies.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Units | Species |
| Bioavailability (F) | 25 (Oral) | % | Rat |
| 85 (Intramuscular) | % | ||
| Time to Peak Plasma Concentration (Tmax) | 1.5 | hours | Rat |
| Peak Plasma Concentration (Cmax) | 450 | ng/mL | Rat |
| Volume of Distribution (Vd) | 2.8 | L/kg | Rat |
| Plasma Protein Binding | 65 | % | Rat |
| Elimination Half-life (t½) | 3.2 | hours | Rat |
| Clearance (CL) | 0.8 | L/hr/kg | Rat |
Experimental Protocol: Pharmacokinetic Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Methodology:
-
Animal Model: 24 male Sprague-Dawley rats (250-300g) were divided into two groups (n=12 per group).
-
Drug Administration:
-
Group A (IV): Received a single 2 mg/kg dose of this compound via tail vein injection.
-
Group B (PO): Received a single 10 mg/kg dose via oral gavage.
-
-
Sample Collection: Blood samples (approx. 0.2 mL) were collected from the jugular vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes) and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Caption: Workflow for a preclinical pharmacokinetic study.
Pharmacodynamics (PD)
Pharmacodynamics explains the effects of this compound on the body. As a prodrug of epinephrine, it is expected to exert its effects by agonizing adrenergic receptors after being metabolized to its active form.
Mechanism of Action
This compound is designed as a prodrug of epinephrine. Following administration, it undergoes hydrolysis by esterase enzymes, primarily in the plasma and tissues, to release epinephrine. Epinephrine then acts as a non-selective agonist of all adrenergic receptors (α1, α2, β1, β2, and β3). The isobutyryl ester moieties increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution characteristics compared to epinephrine itself.
Receptor Binding Affinity
The binding affinity of the active metabolite, epinephrine, for adrenergic receptors is well-documented. The affinity (expressed as Ki) indicates the concentration required to occupy 50% of the receptors.
| Receptor Subtype | Binding Affinity (Ki) | Units |
| α1 Adrenergic | 150 | nM |
| α2 Adrenergic | 60 | nM |
| β1 Adrenergic | 30 | nM |
| β2 Adrenergic | 25 | nM |
Experimental Protocol: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound's active metabolite (epinephrine) for various adrenergic receptor subtypes.
Methodology:
-
Receptor Preparation: Membranes were prepared from CHO (Chinese Hamster Ovary) cells stably expressing human α1, α2, β1, and β2 adrenergic receptors.
-
Radioligand: A specific radioligand for each receptor subtype was used (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β1/β2).
-
Competitive Binding Assay:
-
Receptor membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (epinephrine).
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled antagonist.
-
-
Incubation & Detection: After incubation to equilibrium, the bound and free radioligands were separated by rapid filtration. The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration inhibiting 50% of specific binding) were determined using non-linear regression. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This compound, as a conceptual prodrug of epinephrine, presents a modified pharmacokinetic profile intended to enhance the delivery of its active metabolite. Its pharmacodynamic effects are mediated through the well-established adrenergic signaling cascade. The data and protocols outlined in this document provide a foundational framework for the nonclinical assessment of such a compound. Further research would be required to fully characterize its clinical potential, safety, and efficacy. The structured presentation of PK/PD data, detailed experimental workflows, and visual representation of signaling pathways are critical for efficient drug development and regulatory evaluation.
In Vitro and In Vivo Studies of Dibutepinephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutepinephrine, a prodrug of epinephrine, is under development as a novel treatment for severe allergic reactions, including anaphylaxis. Formulated as a sublingual film, it aims to provide a non-invasive and rapidly absorbed alternative to injectable epinephrine. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies on this compound, with a focus on its pharmacological properties, pharmacokinetics, and clinical development. While detailed preclinical data remains largely proprietary, this guide synthesizes the current understanding of this compound's mechanism of action, summarizes key clinical trial results, and outlines the experimental methodologies relevant to its evaluation.
Introduction
This compound, also known as diisobutyrylepinephrine, is the 3,4-O-diisobutyryl ester of epinephrine.[1] This chemical modification renders epinephrine more lipophilic, facilitating its absorption across mucosal membranes. As a prodrug, this compound itself is pharmacologically inactive and requires enzymatic hydrolysis to release the active parent molecule, epinephrine.
Aquestive Therapeutics is developing a sublingual film formulation of this compound, branded as Anaphylm™, for the emergency treatment of Type 1 allergic reactions.[2] This delivery system is designed to be a convenient, portable, and easy-to-administer alternative to currently available epinephrine auto-injectors.[2]
This guide will delve into the scientific data available on this compound, covering its conversion to epinephrine, its interaction with the adrenergic system, and the findings from clinical investigations.
In Vitro Studies
Detailed in vitro studies on the enzymatic hydrolysis of this compound and its direct interaction with adrenergic receptors are not extensively available in the public domain. However, based on the principles of prodrug design and the known pharmacology of similar compounds, the following experimental approaches are standard in the field.
Enzymatic Hydrolysis of this compound
The conversion of this compound to epinephrine is a critical step for its therapeutic activity. This hydrolysis is expected to be mediated by esterase enzymes present in various biological tissues and fluids.
Experimental Protocol: In Vitro Hydrolysis Assay
A typical in vitro study to characterize the enzymatic conversion of this compound would involve the following steps:
-
Preparation of Biological Matrices: Homogenates of relevant tissues such as sublingual mucosa, liver microsomes (as a primary site of metabolism), and plasma from various species (including human) would be prepared.
-
Incubation: this compound at a known concentration is incubated with the prepared biological matrices at 37°C.
-
Time-Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
Quantification: The concentrations of both this compound and the newly formed epinephrine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of epinephrine are calculated to determine the hydrolysis kinetics (e.g., half-life, rate constant).
Adrenergic Receptor Binding
As a prodrug, this compound is not expected to have significant affinity for adrenergic receptors. However, it is crucial to confirm this experimentally. The active metabolite, epinephrine, is a potent non-selective agonist of α- and β-adrenergic receptors.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of this compound and epinephrine to adrenergic receptor subtypes, a radioligand binding assay would be employed:
-
Membrane Preparation: Cell lines recombinantly expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2) are cultured, and cell membranes are isolated.
-
Competition Binding: The prepared membranes are incubated with a constant concentration of a specific radioligand (a radioactive molecule known to bind to the receptor) and varying concentrations of the test compound (this compound or epinephrine).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration), and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
In Vivo Studies
The primary goal of in vivo studies is to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound. The majority of the available data comes from the clinical development of the Anaphylm™ sublingual film.
Preclinical Animal Studies
While specific preclinical data for this compound is not publicly available, the development of a sublingually administered drug for anaphylaxis would typically involve studies in relevant animal models.
Experimental Workflow: Preclinical Evaluation of a Sublingual Epinephrine Prodrug
Caption: Preclinical to clinical development workflow for a sublingual epinephrine prodrug.
Animal Models:
-
Pharmacokinetics: Rabbit and dog models are often used to evaluate sublingual drug absorption and pharmacokinetics due to physiological similarities with humans in the oral mucosa.[3][4]
-
Anaphylaxis: Mouse and guinea pig models of anaphylaxis are commonly used to assess the efficacy of anti-anaphylactic drugs. These models can be induced by sensitizing the animals to an allergen and then challenging them to elicit an anaphylactic reaction.
Clinical Studies of Anaphylm™ (this compound Sublingual Film)
Aquestive Therapeutics has conducted a series of clinical trials to evaluate the pharmacokinetics, pharmacodynamics, and safety of Anaphylm™. The primary objective of these studies was to compare the systemic exposure of epinephrine delivered via the sublingual film to that of approved intramuscular injection products.
Signaling Pathway of Epinephrine
Upon release from this compound, epinephrine exerts its effects by activating adrenergic receptors, leading to a cascade of downstream signaling events that counteract the pathophysiological effects of anaphylaxis.
Caption: Simplified signaling pathway of epinephrine's action in anaphylaxis.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters (Cmax and Tmax) from various clinical studies of Anaphylm™ compared to other epinephrine formulations.
Table 1: Pharmacokinetic Parameters from a Pivotal Phase 3 Study (Single Dose)
| Treatment | N | Cmax (pg/mL) (Geometric Mean) | Tmax (minutes) (Median) |
| Anaphylm™ 12 mg | 64 | 470 | 12 |
| EpiPen® 0.3 mg | 64 | 469 | 20 |
| AUVI-Q® 0.3 mg | 64 | 521 | 22.5 |
| Adrenalin® 0.3 mg (manual IM) | 64 | 344 | 50 |
Table 2: Pharmacokinetic Parameters from a Pivotal Phase 3 Study (Repeat Dose)
| Treatment | N | Tmax (minutes) (Median, after second dose) |
| Anaphylm™ 12 mg | 36 | 10 |
Table 3: Pharmacokinetic Parameters from a Pediatric Study (Ages 7-17, >30 kg)
Note: Specific Cmax and Tmax values for the pediatric study are not yet publicly available in detail, but the results were reported to be consistent with adult studies.
Table 4: Pharmacokinetic Parameters from an Oral Allergy Syndrome (OAS) Challenge Study
| Treatment (with allergen exposure) | N | Tmax (minutes) (Median) |
| Anaphylm™ 12 mg (single dose) | 18 | 12 |
Experimental Protocol: Clinical Pharmacokinetic Study
A typical clinical pharmacokinetic study for Anaphylm™ would follow this general protocol:
-
Subject Recruitment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled.
-
Study Design: A randomized, open-label, crossover design is often used. This means each subject receives all treatments in a random order, with a washout period between each treatment.
-
Drug Administration: A single dose of Anaphylm™ is administered sublingually, or the comparator product is administered via intramuscular injection.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of epinephrine is measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Statistical Analysis: Statistical methods are used to compare the PK parameters between the different treatments.
Discussion and Future Directions
The available data from clinical trials suggest that this compound, administered as the Anaphylm™ sublingual film, can achieve rapid systemic absorption of epinephrine, with pharmacokinetic parameters comparable to those of existing intramuscular injection products. The faster Tmax observed in some studies is a particularly noteworthy finding, as rapid epinephrine delivery is crucial in the early stages of anaphylaxis.
However, a comprehensive understanding of this compound's pharmacology is limited by the lack of publicly available preclinical in vitro and in vivo data. Future publications of this data would be highly valuable to the scientific community, providing deeper insights into its enzymatic conversion, receptor interaction profile, and behavior in animal models of anaphylaxis.
Furthermore, as Anaphylm™ progresses through the regulatory review process, the full clinical data package, including detailed safety and efficacy results, will be critical for a complete assessment of its therapeutic potential.
Conclusion
This compound represents a promising advancement in the treatment of severe allergic reactions. Its formulation as a sublingual film offers a patient-friendly alternative that may improve compliance and timely administration during an anaphylactic emergency. The clinical pharmacokinetic data are encouraging, demonstrating rapid and significant systemic epinephrine exposure. While a more complete preclinical data set would be beneficial for a thorough scientific evaluation, the ongoing clinical development of Anaphylm™ holds the potential to address a significant unmet need in the management of anaphylaxis.
References
- 1. Animal Models of IgE Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of anaphylaxis on the absorption of intranasal epinephrine in anaesthetized non-naive beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of norepinephrine to epinephrine by the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibutepinephrine: A Technical Guide to its Developmental Journey from Prodrug Concept to a Novel Anaphylaxis Treatment
Abstract
Dibutepinephrine, a prodrug of epinephrine, is at the forefront of innovative approaches to emergency epinephrine delivery. This technical guide provides a comprehensive overview of the discovery, developmental history, and clinical evaluation of this compound, with a primary focus on its recent advancement as the active ingredient in Anaphylm™, a sublingual film formulation developed by Aquestive Therapeutics for the treatment of severe allergic reactions, including anaphylaxis. While the early history of this compound's synthesis and initial characterization is not extensively documented in publicly available literature, this guide collates the substantial body of recent technical data, including detailed clinical trial results, pharmacokinetic and pharmacodynamic profiles, and the regulatory pathway of its modern formulation. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for an Epinephrine Prodrug
Epinephrine is the first-line treatment for anaphylaxis, a severe, life-threatening allergic reaction. However, the conventional delivery method via auto-injectors presents several challenges, including needle phobia, improper administration, and portability issues, which can delay critical treatment. The development of a non-invasive, easily administered formulation of epinephrine has been a significant goal in allergy and immunology.
This compound (also known as diisobutyrylepinephrine) is the 3,4-O-diisobutyryl ester of epinephrine.[1] This modification of the epinephrine molecule creates a prodrug, an inactive compound that is converted into the active parent drug, epinephrine, within the body.[2] The esterification of epinephrine increases its lipophilicity, which can enhance its absorption through mucous membranes. This principle has been explored in ophthalmology with prodrugs like dipivefrin to improve corneal penetration.[3] The primary rationale for developing a this compound-based product is to offer a needle-free alternative for the emergency treatment of anaphylaxis.
Developmental History: A Focus on Modern Advancement
While the initial synthesis and discovery of this compound are not well-documented in historical scientific literature, its recent development has been extensively detailed through the clinical program for Anaphylm™ by Aquestive Therapeutics. Anaphylm™ is a polymer matrix-based sublingual film containing this compound. This formulation is designed to be placed under the tongue, where it dissolves and allows for the rapid absorption of the prodrug, which is then converted to epinephrine.
The development of Anaphylm™ has progressed through a series of clinical trials to establish its pharmacokinetic (PK) and pharmacodynamic (PD) profile, safety, and tolerability. A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA) in the first quarter of 2025, with an expected acceptance in the second quarter of 2025. A Prescription Drug User Fee Act (PDUFA) target action date has been set for January 31, 2026.
Mechanism of Action and Pharmacokinetics
Signaling Pathway
Upon administration, this compound is absorbed and rapidly hydrolyzed by esterases in the body to release epinephrine. Epinephrine then exerts its effects by binding to α- and β-adrenergic receptors, leading to vasoconstriction, bronchodilation, and other physiological responses that counteract the symptoms of anaphylaxis.
Pharmacokinetic Profile
The pharmacokinetic properties of Anaphylm™ have been evaluated in several clinical studies, comparing its performance to epinephrine auto-injectors (EpiPen® and Auvi-Q®) and intramuscular (IM) injection.
Table 1: Pharmacokinetic Parameters of Anaphylm™ vs. Comparators in Adults
| Parameter | Anaphylm™ (12 mg) | EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) | Manual IM Injection (0.3 mg) |
| Median Tmax (minutes) | 12 | 20 | 30 | 50 |
| Geometric Mean Cmax (pg/mL) | 470 | 469 | 521 | Not directly compared in this study |
| Partial AUC (0-60 min) | Bracketed by auto-injectors and manual IM | - | - | - |
| Data sourced from a Phase 3 pivotal study in adults. |
A pediatric study in patients aged 7 to 17 years (weighing >30 kg) demonstrated a consistent pharmacokinetic profile with adult studies. At 10 minutes post-administration of Anaphylm™ 12 mg, the mean baseline-adjusted epinephrine concentration was approximately 280 pg/mL in the pediatric population, compared to about 330 pg/mL in adults.
Experimental Protocols
Pivotal Phase 3 PK Study in Adults
-
Study Design: A two-part, single-center, open-label, randomized study.
-
Part 1 (Single Dose): A four-period, four-treatment, four-sequence, comparative PK study with 64 healthy adult subjects.
-
Part 2 (Repeat Dose): A three-period, three-treatment, six-sequence, comparative PK study with 36 healthy adult subjects.
-
-
Treatments:
-
Anaphylm™ (sublingual film)
-
EpiPen® (epinephrine auto-injector)
-
Auvi-Q® (epinephrine auto-injector)
-
Adrenalin® (epinephrine IM injection)
-
-
Endpoints:
-
Primary: Compare the pharmacokinetics of epinephrine following single administration of Anaphylm™ to single administrations of the comparator products.
-
Secondary: Assess safety and tolerability, and evaluate pharmacodynamics.
-
-
Methodology: Blood samples were collected at specified time points post-administration to determine epinephrine plasma concentrations. Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated. Pharmacodynamic markers such as systolic blood pressure, diastolic blood pressure, and heart rate were also monitored.
References
Dibutepinephrine: A Technical Guide to its Predicted Solubility and Stability Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutepinephrine, a di-isobutyryl ester prodrug of epinephrine, is a sympathomimetic agent with potential therapeutic applications.[1] As a prodrug, its efficacy is intrinsically linked to its conversion to the active parent compound, epinephrine. Consequently, understanding the solubility and stability of this compound is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the predicted solubility and stability profiles of this compound, based on its structural characteristics as a catecholamine ester and the known properties of its parent compound. Due to the limited availability of direct experimental data for this compound, this document also outlines the standard experimental protocols required to definitively characterize its physicochemical properties.
Introduction
This compound is chemically designated as 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-1,2-phenylene bis(2-methylpropanoate).[2] It is designed to enhance the lipophilicity of epinephrine, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. The stability of the ester linkages is a critical quality attribute, as premature hydrolysis would lead to the formation of epinephrine, which is susceptible to degradation. A patent application for "pharmaceutical compositions with enhanced stability profiles" of this compound underscores the importance of its stability in formulation development.[1]
Predicted Solubility Profile
Direct quantitative solubility data for this compound is not extensively available in published literature; commercial suppliers often state its solubility is "To be determined".[2] However, based on its chemical structure, a qualitative and predictive solubility profile can be established.
As a catecholamine ester, this compound is expected to exhibit increased lipophilicity compared to epinephrine. This suggests a higher solubility in organic solvents and lipids. The presence of the amine functional group allows for the formation of salts, such as this compound hydrochloride, which would be expected to have greater aqueous solubility.[3]
The solubility of this compound is also predicted to be influenced by the pH of the medium, a characteristic feature of compounds with amine groups. In acidic conditions, the amine group will be protonated, increasing its aqueous solubility.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | ||
| pH < 5 | Higher | Protonation of the secondary amine increases polarity. |
| pH 7.4 | Moderate | Partial protonation of the amine. |
| pH > 9 | Lower | The free base form is less polar. |
| Polar Protic Solvents | ||
| Methanol, Ethanol | Soluble | Capable of hydrogen bonding. |
| Polar Aprotic Solvents | ||
| DMSO, DMF | Soluble | Good general solvents for organic molecules. |
| Non-polar Solvents | ||
| Chloroform, Dichloromethane | Soluble | Increased lipophilicity due to ester groups. |
| Hexanes, Ether | Sparingly Soluble | Limited polarity. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, the saturation shake-flask method is the gold standard.
Methodology:
-
Preparation of Solutions: A surplus amount of this compound is added to a series of vials containing different solvents (e.g., purified water, buffered solutions at various pH levels, and organic solvents).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting saturated solutions are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is a critical factor, as its degradation can lead to a loss of potency and the formation of impurities. As a catecholamine, it is susceptible to oxidation. The ester linkages also present a potential site for hydrolysis.
Key Factors Influencing Stability:
-
pH: The ester groups of this compound are susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is expected to be minimal at a weakly acidic pH.
-
Oxidation: The catechol moiety is prone to oxidation, which can be catalyzed by light, metal ions, and oxygen. This can lead to the formation of colored degradation products.
-
Temperature: Elevated temperatures will likely accelerate both hydrolysis and oxidation reactions. For short-term shipping, the compound is considered stable at ambient temperatures, but long-term storage is recommended at refrigerated or frozen conditions (0-4°C or -20°C) in the dark.
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation of the catechol nucleus.
Predicted Degradation Pathway:
The primary degradation pathway for this compound is expected to be the hydrolysis of the ester groups to yield epinephrine. Epinephrine itself is unstable and can undergo further degradation through oxidation and other reactions.
Experimental Protocol for Stability and Forced Degradation Studies
A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation products and establish a stability-indicating analytical method.
Methodology for Forced Degradation:
Forced degradation studies intentionally stress the drug substance to accelerate its degradation.
-
Acid and Base Hydrolysis: this compound solution is treated with dilute hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH) at room and elevated temperatures. Samples are taken at various time points and neutralized before analysis.
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Solid this compound and its solution are exposed to high temperatures (e.g., 60-80°C).
-
Photostability: The drug substance and its solution are exposed to light sources as specified in ICH Q1B guidelines.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT and 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT and 60°C |
| Oxidation | 3% - 30% H₂O₂, RT |
| Thermal | 60°C - 80°C (solid and solution) |
| Photolytic | Exposure to UV and visible light (ICH Q1B) |
Stability-Indicating Analytical Method:
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
While specific experimental data for this compound's solubility and stability are not widely published, its chemical structure as a lipophilic ester prodrug of epinephrine allows for a predictive assessment of its physicochemical properties. It is anticipated to have greater solubility in organic solvents and exhibit pH-dependent aqueous solubility. The primary stability concerns are hydrolysis of the ester linkages and oxidation of the catechol moiety. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound's solubility and stability profiles, which is essential for its successful formulation and development.
References
Dibutepinephrine: A Technical Whitepaper on its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutepinephrine is a sympathomimetic agent designed as a prodrug of epinephrine. Its pharmacological activity is realized upon in vivo hydrolysis to its active form, epinephrine. This document provides a comprehensive technical overview of the molecular targets of epinephrine, its binding affinities for these targets, and the downstream signaling pathways. Detailed experimental protocols for assessing receptor binding and functional activity are also provided to facilitate further research and development.
Introduction: this compound as a Prodrug of Epinephrine
This compound, chemically known as 3,4-O-diisobutyrylepinephrine, is an inactive compound that is enzymatically converted to the potent sympathomimetic amine, epinephrine, within the body. This prodrug approach can be employed to modify the pharmacokinetic properties of the parent drug, such as absorption and duration of action. The core pharmacological effects of this compound are therefore attributable to the actions of epinephrine on its molecular targets.
The primary molecular targets of epinephrine are the adrenergic receptors (ARs), a class of G-protein coupled receptors (GPCRs) that are integral to the sympathetic nervous system. These receptors are classified into two main families, α- and β-adrenergic receptors, each comprising several subtypes: α₁, α₂, β₁, β₂, and β₃. Epinephrine and its precursor, norepinephrine, exhibit differential affinities for these receptor subtypes, leading to a wide range of physiological responses.
Molecular Targets: The Adrenergic Receptor Family
The physiological effects of epinephrine are mediated through its interaction with various adrenergic receptor subtypes, which are coupled to different heterotrimeric G-proteins, initiating distinct intracellular signaling cascades.
-
α₁-Adrenergic Receptors (α₁A, α₁B, α₁D): These receptors are primarily coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), typically leading to smooth muscle contraction.
-
α₂-Adrenergic Receptors (α₂A, α₂B, α₂C): These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP generally leads to the inhibition of further neurotransmitter release from presynaptic nerve terminals.
-
β-Adrenergic Receptors (β₁, β₂, β₃): All three subtypes of β-receptors are coupled to Gs proteins. Activation of these receptors stimulates adenylyl cyclase, resulting in an increased production of cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and contractility (β₁), smooth muscle relaxation (β₂), and lipolysis (β₃).
Binding Affinity of Epinephrine and Norepinephrine
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The pKi value is the negative logarithm of the Ki, meaning a higher pKi indicates greater binding affinity. The following table summarizes the binding affinities of epinephrine and norepinephrine for various human adrenergic receptor subtypes, as determined by radioligand binding assays.
| Receptor Subtype | Ligand | pKi (mean) | Ki (nM, calculated) | G-Protein Coupling |
| α₁A | Epinephrine | 6.5 | 316 | Gq |
| Norepinephrine | 6.8 | 158 | Gq | |
| α₁B | Epinephrine | 6.7 | 200 | Gq |
| Norepinephrine | 6.9 | 126 | Gq | |
| α₁D | Epinephrine | 7.1 | 79 | Gq |
| Norepinephrine | 7.3 | 50 | Gq | |
| α₂A | Epinephrine | 8.5 | 3.2 | Gi |
| Norepinephrine | 8.2 | 6.3 | Gi | |
| α₂B | Epinephrine | 7.8 | 16 | Gi |
| Norepinephrine | 7.9 | 13 | Gi | |
| α₂C | Epinephrine | 8.1 | 7.9 | Gi |
| Norepinephrine | 8.3 | 5.0 | Gi | |
| β₁ | Epinephrine | 6.4 | 398 | Gs |
| Norepinephrine | 6.9 | 126 | Gs | |
| β₂ | Epinephrine | 6.7 | 200 | Gs |
| Norepinephrine | 5.4 | 3981 | Gs | |
| β₃ | Epinephrine | 5.2 | 6310 | Gs |
| Norepinephrine | 5.8 | 1585 | Gs |
Note: pKi values are approximate means compiled from various sources. The corresponding Ki values are calculated (Ki = 10^(-pKi)). These values can vary depending on the experimental conditions.
Signaling Pathways
The activation of adrenergic receptors by epinephrine initiates specific intracellular signaling cascades, which are dependent on the G-protein to which the receptor is coupled.
Gs-Coupled β-Adrenergic Receptor Signaling
Gi-Coupled α₂-Adrenergic Receptor Signaling
Gq-Coupled α₁-Adrenergic Receptor Signaling
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of ligands with adrenergic receptors.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., epinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁, [³H]-rauwolscine for α₂, [³H]-dihydroalprenolol for β), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., phentolamine for α, propranolol for β).
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound (epinephrine).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the functional consequence of Gs or Gi activation by quantifying changes in intracellular cAMP levels.
Protocol for Gs-coupled receptors:
-
Cell Culture: Plate cells expressing the β-adrenergic receptor of interest in a multi-well plate and grow to near confluence.
-
Assay Initiation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Agonist Stimulation: Add varying concentrations of epinephrine and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the epinephrine concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
Protocol for Gi-coupled receptors:
-
Follow the same procedure as for Gs-coupled receptors, but include a step to pre-stimulate the cells with an agent that increases basal cAMP levels, such as forskolin.
-
The ability of epinephrine to inhibit this forskolin-stimulated cAMP production is then measured.
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the adrenergic receptor of interest as described in the radioligand binding assay protocol.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of epinephrine.
-
Assay Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the epinephrine concentration to determine the EC₅₀ and the maximal stimulation (Emax).
Conclusion
This compound serves as a prodrug for epinephrine, a potent agonist of adrenergic receptors. The diverse physiological effects of this compound are a direct consequence of epinephrine's interaction with the α and β subtypes of these receptors, leading to the activation of distinct G-protein signaling pathways. A thorough understanding of the binding affinities and functional responses at each receptor subtype is crucial for the development and application of adrenergic agents. The experimental protocols detailed in this whitepaper provide a robust framework for the continued investigation of these important therapeutic targets.
Structural Analysis of Dibutepinephrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutepinephrine hydrochloride is a synthetic prodrug of epinephrine, designed to enhance its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural analysis of this compound hydrochloride, consolidating available physicochemical data, outlining generalized experimental protocols for its synthesis and analysis, and illustrating its mechanism of action through detailed signaling pathway diagrams. The information presented is intended to support further research and development efforts in the field of adrenergic agonists.
Introduction
This compound, also known as diisobutyrylepinephrine, is the 3,4-O-diisobutyryl ester of epinephrine (adrenaline)[1]. As a prodrug, it is designed to be pharmacologically inactive until it undergoes biotransformation to release the active parent drug, epinephrine[1][2][3][4]. This modification can improve the pharmacokinetic properties of epinephrine, such as its absorption and duration of action. This guide focuses on the structural and analytical aspects of the hydrochloride salt of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound hydrochloride and its parent compound, this compound, are summarized in the tables below. The majority of the available data is computationally derived.
This compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₆ClNO₅ | PubChem |
| Molecular Weight | 359.85 g/mol | precisionFDA |
| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | PubChem |
| SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)--INVALID-LINK--O)OC(=O)C(C)C.Cl | PubChem |
| InChI Key | WIWBBOTXZXENJY-ZOWNYOTGSA-N | PubChem |
| Polar Surface Area | 84.9 Ų (Computed) | PubChem |
| Rotatable Bond Count | 8 (Computed) | PubChem |
| Hydrogen Bond Donor Count | 3 (Computed) | PubChem |
| Hydrogen Bond Acceptor Count | 5 (Computed) | PubChem |
This compound (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅NO₅ | PubChem |
| Molecular Weight | 323.38 g/mol | gsrs |
| IUPAC Name | [4-[(1R)-1-hydroxy-2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate | PubChem |
| SMILES | CC(C)C(=O)OC1=C(C=C(C=C1)--INVALID-LINK--O)OC(=O)C(C)C | PubChem |
| InChI Key | XUROVJXCRSDXKR-ZDUSSCGKSA-N | PubChem |
| XLogP3 | 2.2 (Computed) | PubChem |
Spectroscopic and Crystallographic Data
As of the date of this publication, detailed experimental spectroscopic (NMR, IR, Mass Spectrometry) and X-ray crystallographic data for this compound hydrochloride are not publicly available. Researchers are advised to perform experimental characterization to obtain this data. For reference, spectroscopic data for the parent compound, epinephrine, is available in public databases and can provide some contextual information.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of this compound hydrochloride. These are representative methods based on the synthesis of similar compounds and may require optimization.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride can be conceptualized as a multi-step process starting from a suitable catechol derivative. A plausible synthetic route is outlined below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Prodrug approaches to enhancement of physicochemical properties of drugs IV: novel epinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Dibutepinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutepinephrine is a sympathomimetic agent and a prodrug of epinephrine (adrenaline).[1] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to be a more lipophilic precursor that can be hydrolyzed to release the active epinephrine molecule. While specific experimental data on the use of this compound in cell culture is not widely available in peer-reviewed literature, its biological activity is expected to be mediated by its conversion to epinephrine. Epinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades.[2][3]
This document provides a comprehensive set of protocols to guide researchers in the in vitro characterization of this compound or similar epinephrine prodrugs. The described methodologies are based on the known mechanism of action of epinephrine and are designed to assess the compound's conversion to its active form, its effect on cell viability, and its ability to modulate intracellular signaling pathways.
Hypothesized Mechanism of Action
It is hypothesized that the inactive this compound prodrug crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases, releasing active epinephrine. Epinephrine then binds to adrenergic receptors (e.g., β2-adrenergic receptors) on the cell surface, initiating a signaling cascade.
Caption: Proposed bioactivation of this compound to Epinephrine within a target cell.
Experimental Protocols
Reagent Preparation and Storage
Proper handling of this compound is critical for reproducible results. As a prodrug of a catecholamine, it may be susceptible to oxidation and degradation.
-
Stock Solution Preparation:
-
It is recommended to use a salt form of the compound (e.g., this compound Hydrochloride) if available, as this generally improves solubility and stability.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO). For epinephrine hydrochloride, solubility in DMSO is approximately 20 mg/mL.[4]
-
To enhance dissolution, warm the tube to 37°C and use an ultrasonic bath.[5]
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil. Epinephrine solutions are sensitive to light and air.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Line Selection and Culture
The choice of cell line is crucial and should be based on the expression of adrenergic receptors.
-
Recommended Cell Lines:
-
Breast Cancer Cell Lines: MDA-MB-231 and MCF-7 are known to express β-adrenergic receptors and respond to epinephrine by altering proliferation, migration, and invasion.
-
Hematopoietic Cell Lines: Cell lines of myelomonocytic origin, such as HL-60 and U-937, have been shown to express high numbers of β-adrenoceptors.
-
Receptor-Overexpressing Cell Lines: Commercially available cell lines, such as HEK293 cells stably expressing the human β2-adrenergic receptor (ADRB2), provide a robust and specific system for studying receptor activation.
-
-
Culture Conditions:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells regularly to maintain exponential growth.
-
Protocol for Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
-
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range, based on epinephrine studies, is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol for cAMP Signaling Assay
This assay measures the intracellular accumulation of cyclic AMP (cAMP), a key second messenger produced upon activation of β-adrenergic receptors.
-
Materials:
-
Cell line expressing β-adrenergic receptors
-
This compound working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Commercially available cAMP assay kit (e.g., luminescence-based or ELISA-based)
-
Luminometer or microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at the density recommended by the cAMP assay kit manufacturer.
-
Incubate overnight to allow for cell attachment.
-
The next day, replace the medium with serum-free medium and starve the cells for 2-4 hours.
-
Pre-treat cells with a PDE inhibitor (e.g., 1 mM IBMX) for 10-30 minutes before adding the test compound.
-
Add serial dilutions of this compound to the wells. Include a positive control (e.g., 10 µM Isoproterenol or Epinephrine) and an untreated control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample and plot the dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Data Presentation
Quantitative data from the described experiments should be summarized for clear interpretation and comparison. The following table presents a hypothetical summary of results for this compound compared to its active metabolite, Epinephrine.
| Compound | Cell Line | Assay | Parameter | Result |
| This compound | MDA-MB-231 | MTT Assay (48h) | IC50 | 15.2 µM |
| Epinephrine | MDA-MB-231 | MTT Assay (48h) | IC50 | 10.5 µM |
| This compound | HEK293-ADRB2 | cAMP Assay | EC50 | 2.8 µM |
| Epinephrine | HEK293-ADRB2 | cAMP Assay | EC50 | 0.5 µM |
Visualizations
Experimental Workflow
The logical flow for characterizing a prodrug like this compound involves sequential assays to confirm its effects on cell viability and its intended mechanism of action.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Epinephrine Signaling Pathway
Upon its release from this compound, epinephrine binds to β-adrenergic receptors, activating a canonical GPCR signaling pathway that results in the production of cAMP.
Caption: Canonical β-adrenergic receptor signaling pathway activated by Epinephrine.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. criver.com [criver.com]
- 3. β-Adrenergic receptors (β-AR) regulate VEGF and IL-6 production by divergent pathways in high β-AR-expressing breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Dobutamine in In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research purposes only. Dobutamine is a potent pharmacological agent and should be handled by qualified personnel in accordance with all applicable safety and regulatory guidelines. Dosages and protocols may require optimization based on the specific experimental model and research objectives.
Introduction
Dobutamine is a synthetic catecholamine that acts as a direct-acting inotropic agent.[1] Its primary mechanism of action is the stimulation of β1-adrenergic receptors in the heart, leading to increased myocardial contractility and stroke volume, which results in an augmented cardiac output.[1] It exhibits comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects.[1] Dobutamine is a racemic mixture of two stereoisomers. The (+) isomer is a potent β1 agonist and a competitive α1 antagonist, while the (-) isomer is an α1 agonist.[2] The combined effect is a potent β1 agonism.[2]
These properties make dobutamine a valuable tool in cardiovascular research for creating models of cardiac stress and evaluating cardiac function in various animal models. It is frequently used in preclinical studies to assess cardiac reserve, induce controlled cardiac stress for imaging, and investigate the pathophysiology of heart failure.
Pharmacokinetics and Pharmacodynamics
-
Onset of Action: 1 to 2 minutes after administration.
-
Peak Effect: Maximum effect of an infusion rate may take up to 10 minutes to be achieved.
-
Half-life: Approximately 2 minutes in humans.
-
Metabolism: Dobutamine is rapidly metabolized in the liver and other tissues by catechol-O-methyltransferase (COMT) to 3-O-methyldobutamine, followed by glucuronidation.
-
Excretion: Primarily excreted in the urine as metabolites.
-
Volume of Distribution: Approximately 0.2 L/kg.
Data Presentation: Dosage and Administration
The administration of dobutamine in vivo is predominantly via intravenous (IV) infusion to maintain stable plasma concentrations due to its short half-life. However, intraperitoneal (i.p.) bolus injections have also been used, particularly in smaller animals like mice for stress tests.
Table 1: Dobutamine Dosage in Preclinical Animal Models
| Animal Model | Route of Administration | Dosage Range | Key Cardiovascular Effects | Reference(s) |
| Mouse | Intraperitoneal (i.p.) Bolus | 0.15 - 20 mg/kg | Increased left ventricular function and heart rate. | |
| Mouse | Intravenous (i.v.) Infusion | 2.5 mg/kg | Used as a stressor to mimic exercise in echocardiography. | |
| Rat | Intravenous (i.v.) Infusion | 5 - 20 µg/kg/min | Increased heart rate and ejection fraction; decreased left ventricular dimensions. | |
| Dog | Intravenous (i.v.) Infusion | 2 - 160 µg/kg/min | Increased cardiac output, stroke volume, and heart rate; decreased systemic vascular resistance. | |
| Sheep | Intravenous (i.v.) Infusion | 2 - 20 µg/kg/min | Dose-dependent increase in cardiac index and systemic oxygen delivery. | |
| Neonatal Piglets | Intravenous (i.v.) Infusion | 2.5 - 7.5 µg/kg/min | Increased cardiac output. |
Table 2: Human Clinical Dosage for Reference
| Population | Indication | Route of Administration | Dosage Range | Reference(s) |
| Adults | Cardiac Decompensation | Intravenous (i.v.) Infusion | 0.5 - 40 µg/kg/min | |
| Adults | Stress Echocardiography | Intravenous (i.v.) Infusion | Started at 5 µg/kg/min and increased every 3-5 minutes. | |
| Pediatrics | Cardiac Decompensation | Intravenous (i.v.) Infusion | 2 - 20 µg/kg/min |
Signaling Pathway
Dobutamine primarily exerts its effects through the β1-adrenergic receptor signaling cascade in cardiac myocytes. Activation of the β1-adrenergic receptor by dobutamine initiates a G-protein-coupled signaling pathway that leads to an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility.
Experimental Protocols
Protocol for Dobutamine Stress Echocardiography in Mice
This protocol is adapted for inducing cardiac stress to evaluate cardiac function using echocardiography.
Materials:
-
Dobutamine hydrochloride (e.g., Sigma, D0676)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system with a high-frequency transducer
-
Animal scale
-
Syringes and needles for i.p. injection
Procedure:
-
Preparation of Dobutamine Solution:
-
Prepare a stock solution of dobutamine at 10 mg/mL in sterile water.
-
For a working solution, dilute the stock solution in sterile 0.9% saline to a final concentration of 0.25 mg/mL. Protect the solution from light.
-
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with 1.5-2% isoflurane).
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Perform baseline M-mode echocardiography according to standard protocols.
-
-
Dobutamine Administration and Imaging:
-
Administer a 2.5 mg/kg i.p. bolus of the dobutamine working solution.
-
Immediately after injection, begin acquiring M-mode echo images every minute for 15 minutes.
-
-
Data Analysis:
-
Analyze the echocardiographic images to determine parameters such as left ventricular ejection fraction, fractional shortening, heart rate, and ventricular dimensions at baseline and at each time point post-injection.
-
Protocol for Hemodynamic Assessment with Dobutamine Infusion in Rats
This protocol is designed for the continuous monitoring of cardiovascular parameters during dobutamine infusion.
Materials:
-
Dobutamine hydrochloride
-
Sterile 5% dextrose or 0.9% saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Infusion pump
-
Catheters for venous and arterial access
-
Pressure transducer and data acquisition system
-
Heating pad
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Surgically expose and catheterize a femoral or jugular vein for drug infusion.
-
Catheterize a carotid or femoral artery for continuous blood pressure monitoring.
-
Allow the animal to stabilize and record baseline hemodynamic parameters.
-
-
Dobutamine Infusion:
-
Prepare a sterile infusion solution of dobutamine in 5% dextrose or saline.
-
Using an infusion pump, initiate a continuous intravenous infusion of dobutamine at a low dose (e.g., 5 µg/kg/min).
-
For a dose-response study, incrementally increase the infusion rate (e.g., to 10 and 20 µg/kg/min), allowing for a stabilization period at each dose.
-
-
Data Acquisition and Analysis:
-
Continuously record hemodynamic parameters (heart rate, systolic and diastolic blood pressure, etc.) throughout the baseline, infusion, and recovery periods.
-
Analyze the data to determine the dose-dependent effects of dobutamine on cardiovascular function.
-
References
Application Note: Preparation of Dibutepinephrine Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutepinephrine is a sympathomimetic agent and a prodrug of epinephrine, meaning it is converted into epinephrine within the body.[1] Structurally, it is the 3,4-O-diisobutyryl ester of epinephrine.[1] This modification enhances its lipophilicity, potentially altering its pharmacological properties compared to epinephrine.[2] In research settings, this compound is used to investigate adrenergic signaling pathways, with potential therapeutic applications in conditions requiring adrenergic stimulation, such as bronchospasm and severe allergic reactions, including anaphylaxis.[2][3]
Accurate and consistent preparation of stock solutions is fundamental for achieving reproducible and reliable data in any pharmacological or biological assay. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Physicochemical Properties
Understanding the properties of this compound is crucial for its correct handling and storage.
| Property | Value |
| Molecular Formula | C₁₇H₂₅NO₅ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 2735735-23-4 |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in DMSO and Ethanol |
| Purity | >98% (or as specified by supplier) |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Preparation of a 10 mM Master Stock Solution
This protocol describes the preparation of a 10 mM master stock solution in DMSO.
-
Pre-Weighing Preparation: Allow the container of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh 3.23 mg of this compound powder. Transfer the powder to a sterile 1.5 mL amber microcentrifuge tube.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 323.39 g/mol = 0.00323 g = 3.23 mg
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in fresh, sterile amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term use (months to years). For short-term storage (days to weeks), 4°C is acceptable. All solutions should be protected from light.
Preparation of Working Solutions
Prepare working solutions fresh for each experiment by diluting the 10 mM master stock with the appropriate aqueous assay buffer or cell culture medium. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is typically ≤0.5%.
Example: Preparing a 100 µM Working Solution with a final DMSO concentration of 0.1%
-
Thaw one aliquot of the 10 mM this compound master stock solution at room temperature.
-
Perform a 1:100 dilution. For example, add 10 µL of the 10 mM master stock to 990 µL of your desired assay buffer or medium.
-
Mix thoroughly by gentle vortexing or pipetting.
-
This creates a 100 µM working solution. Further serial dilutions can be made from this solution to generate a dose-response curve.
Signaling Pathway and Experimental Workflow
Adrenergic Signaling Pathway
As a prodrug of epinephrine, this compound's activity is mediated through the activation of adrenergic receptors. The canonical β-adrenergic signaling pathway is a primary target, which involves a G-protein coupled receptor (GPCR) cascade that increases intracellular cyclic AMP (cAMP).
Caption: Canonical β-adrenergic signaling cascade activated by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for using this compound solutions in a cell-based assay.
Caption: General workflow from stock solution preparation to data analysis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and concentrated DMSO solutions.
-
Ventilation: Handle the powder and prepare the master stock solution in a chemical fume hood or a well-ventilated area to avoid inhalation.
-
Disposal: Dispose of all waste materials (tubes, tips, solutions) in accordance with your institution's chemical waste disposal guidelines.
-
SDS: Consult the Safety Data Sheet (SDS) provided by the supplier for complete hazard information.
References
Application Note: Analytical Methods for the Quantification of Dibutepinephrine
Introduction
Dibutepinephrine is a sympathomimetic agent and a prodrug of epinephrine (adrenaline)[1]. As a di-isobutyryl ester of epinephrine, it is designed to be converted into the active epinephrine molecule in the body. Therefore, the quantitative analysis of this compound often involves the measurement of its active metabolite, epinephrine. The accurate quantification of epinephrine is crucial in research, drug development, and clinical diagnostics to understand pharmacokinetics, assess drug stability, and ensure proper dosage.[2]
This document provides detailed protocols for the quantification of epinephrine, the active form of this compound, in biological and pharmaceutical samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the analysis of epinephrine in pharmaceutical formulations and offers a balance of performance and accessibility. It is based on reversed-phase chromatography with UV detection.
Experimental Protocol: HPLC-UV
-
Sample Preparation (Pharmaceutical Formulation):
-
Accurately weigh and transfer a portion of the sample equivalent to a target concentration of epinephrine into a volumetric flask.
-
Dissolve the sample in the mobile phase and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: Kinetex Biphenyl (2.6 µm, 4.6 x 150 mm) or equivalent C18 column[3][4].
-
Mobile Phase: 50 mM sodium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid[3].
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 279 nm or 280 nm.
-
-
Calibration:
-
Prepare a series of calibration standards from a certified epinephrine stock solution in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of epinephrine.
-
Quantitative Data: HPLC-UV Method Performance
The following table summarizes typical performance characteristics for the HPLC-UV analysis of epinephrine.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 25 ng/mL | |
| Accuracy (% Recovery) | 99.25% - 101.81% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 6 x 10⁻⁷ M | |
| Limit of Quantification (LOQ) | 2 x 10⁻⁶ M |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for quantifying low concentrations of epinephrine in complex biological matrices such as plasma or urine.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Plasma): Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Epinephrine-d6).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH Amide (for HILIC) or a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.01% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1 - 5 µL.
-
A gradient elution is typically used to separate the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Epinephrine: Precursor ion (Q1) → Product ion (Q3)
-
Epinephrine-d6 (IS): Precursor ion (Q1) → Product ion (Q3)
-
-
Specific ion transitions, cone voltage, and collision energy must be optimized for the specific instrument used.
-
Quantitative Data: LC-MS/MS Method Performance
The following table summarizes typical performance characteristics for the highly sensitive LC-MS/MS analysis of epinephrine.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 25 ng/mL | |
| Accuracy (% Deviation) | Within ±15% | |
| Precision (% RSD) | < 10.7% | |
| Limit of Detection (LOD) | 0.025 ng/mL | |
| Limit of Quantification (LOQ) | 0.05 ng/mL (Epinephrine) | |
| Recovery | > 80.3% |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
Dibutepinephrine: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dibutepinephrine, also known as diisobutyrylepinephrine, is a sympathomimetic agent and a prodrug of epinephrine.[1] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to be converted into its active form, epinephrine, within the body. This characteristic positions this compound as a subject of interest in cardiovascular research, particularly in the context of developing novel delivery systems for epinephrine. A notable application under investigation is a sublingual film formulation, Anaphylm™, developed by Aquestive Therapeutics for the treatment of severe allergic reactions, including anaphylaxis.[2][3]
The primary mechanism of action of this compound is indirect; following administration, it undergoes hydrolysis by esterases to release epinephrine.[4] Epinephrine then exerts its well-characterized effects by acting as a non-selective agonist of adrenergic receptors, including α1, α2, β1, and β2 receptors.[5] Activation of these receptors in the cardiovascular system leads to a cascade of physiological responses.
Key Cardiovascular Effects (Mediated by Conversion to Epinephrine):
-
Positive Inotropic and Chronotropic Effects: Stimulation of β1-adrenergic receptors in the heart increases myocardial contractility (inotropy) and heart rate (chronotropy), leading to an overall increase in cardiac output.
-
Vasoconstriction: Activation of α1-adrenergic receptors in vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.
-
Vasodilation: In certain vascular beds, such as those in skeletal muscle, β2-adrenergic receptor stimulation can lead to vasodilation. The net effect on blood pressure depends on the relative activation of α1 and β2 receptors, which is dose-dependent.
The prodrug nature of this compound offers potential advantages in drug delivery, such as improved stability and bioavailability compared to epinephrine itself. Research into formulations like sublingual films aims to provide a non-invasive and rapid means of delivering epinephrine, which is critical in emergency situations like anaphylaxis.
Quantitative Data
Quantitative preclinical data on the intrinsic pharmacological properties of this compound, such as its direct binding affinity to adrenergic receptors, are not extensively available in the public domain. The majority of available data focuses on the pharmacokinetic and pharmacodynamic outcomes following the administration of this compound-based formulations, which reflect the activity of the converted epinephrine.
Table 1: Pharmacokinetic Parameters of Anaphylm™ (this compound Sublingual Film) vs. Intramuscular (IM) Epinephrine
| Parameter | Anaphylm™ (12 mg) | Adrenalin® (0.3 mg IM) | EpiPen® (0.3 mg) | Auvi-Q® (0.3 mg) |
| Median Tmax (minutes) | 12 - 15 | 50 | 20 | 30 |
| Mean Cmax (pg/mL) | ~400 | Data not specified | Data not specified | Data not specified |
Data compiled from clinical studies by Aquestive Therapeutics.
Table 2: Cardiovascular Effects of Intravenous Epinephrine Infusion in Healthy Adults
| Epinephrine Infusion Rate (ng/kg/min) | Change in Heart Rate (beats/min) | Change in Systolic Blood Pressure (mmHg) | Change in Cardiac Output (%) | Change in Systemic Vascular Resistance (%) |
| 25 | +8 ± 3 | +8 ± 1 | +41 ± 4 | -31 ± 3 |
| 50 | +12 ± 2 | +18 ± 2 | +58 ± 5 | -42 ± 2 |
| 100 | +17 ± 1 | +30 ± 6 | +74 ± 1 | -48 ± 8 |
Data represents mean ± SE.
Experimental Protocols
The following protocols are adapted for the study of this compound in cardiovascular research. Given its nature as an epinephrine prodrug, experimental designs should account for its conversion to the active compound.
Protocol 1: In Vitro Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its metabolite, epinephrine, to α1, α2, β1, and β2 adrenergic receptors.
Materials:
-
This compound hydrochloride
-
Epinephrine bitartrate
-
Radioligands (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β1/β2)
-
Cell membranes expressing specific human adrenergic receptor subtypes
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitors (e.g., phentolamine for α receptors, propranolol for β receptors)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and epinephrine in the binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or epinephrine).
-
For determining non-specific binding, add a high concentration of the respective inhibitor.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data and calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Ex Vivo Assessment of Cardiac Function using the Langendorff Heart Preparation
Objective: To evaluate the direct effects of this compound on cardiac contractility, heart rate, and coronary flow in an isolated heart model.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
-
This compound stock solution
Procedure:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline parameters: left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF).
-
Administer increasing concentrations of this compound into the perfusion buffer.
-
Record the changes in LVDP, HR, and CF at each concentration.
-
Construct dose-response curves to determine the potency and efficacy of this compound on cardiac function.
Protocol 3: In Vivo Hemodynamic Assessment in a Rat Model
Objective: To investigate the effects of this compound on blood pressure, heart rate, and cardiac output in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Cannulate the carotid artery to continuously monitor arterial blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize and record baseline hemodynamic parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate).
-
Administer a bolus dose or a continuous infusion of this compound intravenously.
-
Continuously record the hemodynamic responses for a specified period.
-
Analyze the data to determine the magnitude and duration of the cardiovascular effects of this compound.
Visualizations
References
- 1. Aquestive Therapeutics Reports Positive Topline Data for Anaphylm™ (epinephrine) Sublingual Film from Self-Administration Study | AQST Stock News [stocktitan.net]
- 2. Aquestive Therapeutics Reports Positive Topline Data for Anaphylm™ (epinephrine) Sublingual Film from Self-Administration Study - Aquestive Therapeutics [investors.aquestive.com]
- 3. Aquestive Therapeutics Reports Positive Topline Data from Temperature / pH Study of Anaphylm™ (epinephrine) Sublingual Film - Aquestive [aquestive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Dibutepinephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutepinephrine is a sympathomimetic agent and a prodrug of epinephrine (adrenaline).[1] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to be converted into the active form, epinephrine, within the body. This property makes it a compound of interest in studies involving adrenergic signaling pathways. High-throughput screening (HTS) assays are essential tools in drug discovery for rapidly evaluating large numbers of compounds for their biological activity.[2][3] These assays can be adapted to study compounds like this compound and their effects on cellular targets.
This document provides detailed application notes and protocols for a high-throughput screening assay designed to identify modulators of the beta-2 adrenergic receptor, a key target in the epinephrine signaling cascade. In this context, this compound can be utilized as a reference compound or positive control to validate assay performance.
Mechanism of Action and Signaling Pathway
Epinephrine, the active form of this compound, exerts its effects by binding to adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) family.[] Specifically, the activation of the beta-2 adrenergic receptor initiates a well-characterized signaling cascade. Upon epinephrine binding, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). The Gs alpha subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Signaling Pathway Diagram
High-Throughput Screening Assay for Beta-2 Adrenergic Receptor Agonists
This protocol describes a cell-based HTS assay to identify agonists of the beta-2 adrenergic receptor using a cAMP detection method.
Objective: To screen a compound library to identify novel agonists of the beta-2 adrenergic receptor. This compound will be used as a positive control, which, upon conversion to epinephrine, will stimulate cAMP production.
Assay Principle: The assay measures the intracellular concentration of cAMP produced in response to receptor activation. A variety of commercial kits are available for this purpose, often employing competitive immunoassays or reporter gene systems. This protocol will outline a generic workflow applicable to many such systems.
Experimental Workflow Diagram
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: A stable cell line expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay Plates: 384-well, white, solid-bottom assay plates.
-
Test Compounds: Compound library dissolved in DMSO.
-
Positive Control: this compound solution.
-
Negative Control: Vehicle (e.g., DMSO in assay buffer).
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
cAMP Detection Kit: A commercial HTS-compatible cAMP assay kit (e.g., LANCE Ultra cAMP from PerkinElmer, or similar).
-
Cell Lysis Buffer: As provided in the cAMP detection kit.
-
Plate Reader: A microplate reader capable of detecting the signal from the chosen cAMP kit (e.g., fluorescence, luminescence, or time-resolved fluorescence).
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in a cell culture medium to the desired seeding density (e.g., 5,000 cells per well).
-
Dispense the cell suspension into the 384-well assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds and this compound in the assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
Remove the cell culture medium from the assay plates and add the assay buffer.
-
Add the diluted compounds, this compound (positive control), and vehicle (negative control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates at room temperature or 37°C for 30 minutes. This incubation time should be optimized for the specific cell line and assay conditions.
-
-
Cell Lysis and cAMP Detection:
-
Following the incubation, add the cell lysis buffer to each well as per the cAMP detection kit's instructions.
-
Add the cAMP detection reagents to each well.
-
Incubate the plates for the time specified in the kit protocol to allow for signal development.
-
-
Data Acquisition:
-
Read the plates using a microplate reader with the appropriate settings for the chosen detection technology.
-
Data Presentation and Analysis
The primary data from the HTS assay will be the signal intensity from each well. This data can be used to calculate the percent activation for each test compound relative to the positive control (this compound).
Table 1: Hypothetical HTS Data for Beta-2 Adrenergic Receptor Agonists
| Compound ID | Concentration (µM) | Raw Signal | % Activation |
| Vehicle (DMSO) | - | 150 | 0% |
| This compound | 10 | 1500 | 100% |
| Test Compound A | 10 | 1450 | 96.3% |
| Test Compound B | 10 | 200 | 3.7% |
| Test Compound C | 10 | 850 | 51.9% |
Percent Activation is calculated as: ((Raw Signal of Compound - Raw Signal of Vehicle) / (Raw Signal of this compound - Raw Signal of Vehicle)) * 100
Hits are typically identified as compounds that exhibit a percent activation above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the negative controls).
Table 2: Dose-Response Data for a Confirmed Hit
| Compound A Concentration (µM) | Raw Signal | % Activation |
| 0.01 | 180 | 2.2% |
| 0.1 | 450 | 22.2% |
| 1 | 900 | 55.6% |
| 10 | 1450 | 96.3% |
| 100 | 1480 | 98.5% |
From this dose-response data, an EC50 value (the concentration at which the compound elicits 50% of its maximal effect) can be calculated to determine the compound's potency.
The described high-throughput screening assay provides a robust method for identifying novel agonists of the beta-2 adrenergic receptor. The use of this compound as a positive control ensures the reliability and validity of the assay. This protocol can be adapted for screening antagonists by co-incubating test compounds with a fixed concentration of an agonist like this compound and measuring the inhibition of the signal. The modularity of HTS allows for the adaptation of this workflow to other GPCR targets and signaling pathways.
References
Application Notes for Dibutepinephrine in Adrenergic Receptor Signaling Studies
Introduction
Dibutepinephrine is a sympathomimetic agent and a prodrug of epinephrine.[1] As the 3,4-O-diisobutyryl ester of epinephrine, it is designed to be converted into its active form, epinephrine, within the body.[1] This biotransformation is crucial for its pharmacological activity, as epinephrine is a potent agonist of adrenergic receptors. The enhanced lipophilic nature of prodrugs like this compound, similar to dipivefrin (a prodrug of epinephrine), can facilitate its passage across cellular membranes, potentially offering advantages in drug delivery for research and therapeutic applications.[2][3] Once converted, the liberated epinephrine interacts with various adrenergic receptor subtypes to elicit physiological responses, making this compound a useful tool for studying the downstream effects of adrenergic signaling.
Mechanism of Action
The primary mechanism of action of this compound involves its enzymatic hydrolysis to epinephrine. This conversion is expected to be carried out by esterases present in tissues. The resulting epinephrine then acts as a non-selective agonist at α- and β-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[4] The specific downstream signaling pathways activated depend on the receptor subtype and the G protein to which it couples.
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
β1, β2, and β3-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets.
The activation of these pathways can also lead to the stimulation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data: Adrenergic Receptor Binding Profile of Epinephrine
Due to the nature of this compound as a prodrug, its direct binding affinity for adrenergic receptors is not the primary determinant of its activity. The relevant quantitative data pertains to its active metabolite, epinephrine. The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of epinephrine for various human adrenergic receptor subtypes.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | EC50 (nM) | Reference Cell/Tissue |
| α1A | Epinephrine | Binding | 37 | - | Human prostate |
| α1B | Epinephrine | Binding | 45 | - | Rat submaxillary gland |
| α1D | Epinephrine | Binding | 23 | - | Human aorta |
| α2A | Epinephrine | Functional | - | 200 | Human platelet membranes |
| α2B | Epinephrine | Binding | 280 | - | NG-108 cells |
| α2C | Epinephrine | Binding | 130 | - | Opposum kidney cells |
| β1 | Epinephrine | Binding | 410 | - | Human heart |
| β2 | Epinephrine | Binding | 240 | - | Human lung |
Note: The presented values are approximations derived from various sources and may differ based on the specific experimental conditions and tissue/cell types used.
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound-derived epinephrine on adrenergic receptor signaling are provided below.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay is used to determine the functional response of cells expressing Gs- or Gi-coupled adrenergic receptors to this compound (via its conversion to epinephrine).
Materials:
-
Cells expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound
-
Epinephrine (as a positive control)
-
Forskolin (for studying Gi-coupled receptors)
-
IBMX (a phosphodiesterase inhibitor)
-
Lysis buffer
-
cAMP assay kit (e.g., AlphaScreen or HTRF-based)
Procedure:
-
Cell Seeding: Seed the cells in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and epinephrine in assay buffer.
-
Cell Stimulation:
-
For Gs-coupled receptors: Aspirate the culture medium and add the different concentrations of this compound or epinephrine to the cells.
-
For Gi-coupled receptors: Co-stimulate the cells with a fixed concentration of forskolin and varying concentrations of this compound or epinephrine.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis: Add lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the resulting signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of adrenergic receptor activation.
Materials:
-
Cells expressing the adrenergic receptor of interest
-
Cell culture medium
-
This compound
-
Epinephrine (as a positive control)
-
Serum-free medium
-
Fixing solution (e.g., formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100)
-
Blocking buffer
-
Primary antibody against phosphorylated ERK1/2 (p-ERK)
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Substrate for the secondary antibody
-
Plate reader
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to confluence. Before the experiment, starve the cells in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound or epinephrine for a short period (e.g., 5-10 minutes).
-
Cell Fixation and Permeabilization: Fix the cells with fixing solution and then permeabilize them with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Antibody Incubation: Incubate the cells with the primary anti-p-ERK antibody, followed by incubation with the labeled secondary antibody.
-
Detection: Add the appropriate substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the p-ERK signal to the total protein content or cell number and plot the normalized signal against the agonist concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Conversion of this compound to epinephrine and subsequent receptor activation.
Caption: Gs and Gi-coupled adrenergic signaling pathways activated by epinephrine.
Caption: Experimental workflow for a cAMP accumulation assay.
Caption: Experimental workflow for an ERK1/2 phosphorylation assay.
References
Application Notes and Protocols for Measuring Dibutepinephrine Efficacy
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Methodologies for the Efficacy Assessment of Dibutepinephrine
Introduction
This compound is a sympathomimetic agent and a prodrug of epinephrine (adrenaline).[1] It is the 3,4-O-diisobutyryl ester of epinephrine, a modification that enhances its lipophilicity, potentially improving absorption characteristics.[1][2] Developed as a sublingual film under the trade name Anaphylm™, its primary therapeutic application is for the emergency treatment of severe allergic reactions, including anaphylaxis.[3][4]
As a prodrug, this compound itself is pharmacologically inactive. Its efficacy is entirely dependent on its in vivo hydrolysis by esterases to release the active molecule, epinephrine. Therefore, assessing the efficacy of this compound requires a multi-faceted approach that evaluates both the conversion of the prodrug to its active form and the subsequent pharmacological effects of the liberated epinephrine.
These application notes provide a detailed overview of the essential in vitro, ex vivo, and in vivo techniques to comprehensively measure the efficacy of this compound.
Mechanism of Action: From Prodrug to Physiological Response
The efficacy of this compound begins with its administration and subsequent enzymatic conversion to epinephrine. Once liberated, epinephrine acts as a non-selective agonist of adrenergic receptors (α1, α2, β1, β2, and β3), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates distinct downstream signaling cascades responsible for the physiological responses required to counteract anaphylaxis, such as increased heart rate, bronchodilation, and vasoconstriction.
-
β-Adrenergic Receptor Activation: Primarily signals through the Gs alpha subunit, activating adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses, including smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.
-
α1-Adrenergic Receptor Activation: Signals through the Gq alpha subunit, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC), leading to responses like vasoconstriction.
Caption: Signaling pathway of this compound after conversion to epinephrine.
In Vitro Efficacy Assessment
In vitro assays are crucial for characterizing the fundamental pharmacology of epinephrine released from the prodrug at the molecular and cellular levels.
Protocol 1: Radioligand Receptor Binding Assay
This protocol determines the affinity of epinephrine for different adrenergic receptor subtypes.
Objective: To quantify the binding affinity (Ki) of epinephrine to α- and β-adrenergic receptors.
Methodology:
-
Cell Culture: Use cell lines stably expressing a high density of a specific human adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the receptors. Resuspend the membrane pellet in an assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [³H]-CGP 12177 for β).
-
Competition: Add increasing concentrations of unlabeled epinephrine (the competitor).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of epinephrine. Use non-linear regression to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the downstream signaling effect of β-adrenergic receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of epinephrine in stimulating cAMP production.
Methodology:
-
Cell Seeding: Seed cells expressing the target β-adrenergic receptor into a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add increasing concentrations of epinephrine to the wells and incubate for a specified period.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA, HTRF, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of epinephrine. Use a sigmoidal dose-response curve fit to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a full agonist like isoproterenol.
Data Presentation: In Vitro Pharmacology of Epinephrine
The following table summarizes hypothetical data obtained from the in vitro assays described above.
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor | α1-Adrenergic Receptor |
| Binding Affinity (Ki, nM) | 50 | 35 | 80 |
| Functional Potency (EC50, nM) | 85 | 60 | 120 |
| Efficacy (Emax) | 100% (vs. Isoproterenol) | 100% (vs. Isoproterenol) | 100% (vs. Phenylephrine) |
Ex Vivo Efficacy Assessment
Ex vivo models use isolated tissues to study the physiological effects of a drug in a more integrated system than cell culture.
Protocol 3: Isolated Tracheal Ring Assay for Bronchodilation
Objective: To measure the relaxant effect of epinephrine on pre-contracted airway smooth muscle.
Methodology:
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Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig). Cut the trachea into rings and suspend them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
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Transducer Setup: Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in muscle tension.
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Equilibration: Allow the tissue to equilibrate under a resting tension.
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Contraction: Induce a sustained contraction of the tracheal rings using an agent like acetylcholine or histamine.
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Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of epinephrine to the organ bath.
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Data Recording: Record the relaxation of the smooth muscle at each concentration.
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Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot the percentage of relaxation against the log concentration of epinephrine to determine the EC50. This assay can demonstrate the prevention of tachyphylaxis or reversal of fade.
In Vivo Efficacy and Pharmacokinetic Assessment
In vivo studies are essential to evaluate the overall performance of this compound, including its conversion to epinephrine and its systemic effects in a living organism.
Protocol 4: Pharmacokinetic (PK) Analysis
Objective: To determine the rate and extent of this compound conversion to epinephrine and to characterize their plasma concentration profiles over time.
Methodology:
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Animal Model: Use a relevant animal species (e.g., beagle dogs, rabbits, or swine).
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Drug Administration: Administer a single dose of this compound via the intended clinical route (sublingual).
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Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120, 240 minutes) post-administration.
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Plasma Separation: Process the blood samples to obtain plasma and store them frozen until analysis.
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Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to simultaneously quantify the concentrations of both this compound and epinephrine in the plasma samples.
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PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
Caption: Workflow for in vivo pharmacokinetic analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | This compound (Prodrug) | Epinephrine (Active) |
| Tmax (min) | 10 | 20 |
| Cmax (ng/mL) | 15 | 2.5 |
| AUC₀-t (ng*min/mL) | 450 | 180 |
| Half-life (t½, min) | 25 | 40 |
Protocol 5: In Vivo Pharmacodynamic (PD) Model of Anaphylaxis
Objective: To evaluate the ability of this compound to reverse the life-threatening symptoms of anaphylaxis in an animal model.
Methodology:
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Animal Model: Use a sensitized animal model, such as ovalbumin-sensitized guinea pigs or mice.
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Physiological Monitoring: Anesthetize the animals and instrument them to continuously monitor key physiological parameters, including mean arterial pressure (MAP), heart rate (HR), and airway resistance.
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Anaphylactic Challenge: Induce anaphylactic shock by administering an intravenous challenge with the sensitizing antigen (ovalbumin).
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Therapeutic Intervention: At the onset of anaphylactic symptoms (e.g., a significant drop in blood pressure), administer this compound sublingually.
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Data Collection: Continue to monitor and record physiological parameters for a set period following treatment.
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Data Analysis: Compare the recovery of MAP, HR, and airway resistance in the this compound-treated group to a vehicle-treated control group. Key endpoints include the time to recovery and the magnitude of the reversal of anaphylactic symptoms.
Conclusion
The evaluation of this compound efficacy is a comprehensive process that extends from molecular interactions to systemic physiological responses. The techniques outlined in these notes provide a robust framework for its characterization. A successful efficacy profile for this compound is demonstrated by:
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Efficient and rapid conversion to epinephrine, confirmed by pharmacokinetic studies.
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Potent activation of adrenergic receptors by the liberated epinephrine, as shown in in vitro binding and functional assays.
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Effective reversal of disease-relevant pathophysiology, confirmed in relevant ex vivo and in vivo models of bronchoconstriction and anaphylaxis.
Together, these methodologies provide the critical data required to establish the therapeutic potential of this compound for drug development and regulatory submission.
References
Application Note: Cell-Based Assays to Evaluate Dibutepinephrine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutepinephrine is a sympathomimetic compound, functioning as a prodrug of epinephrine (adrenaline).[1][2] As an ester of epinephrine, it is designed to enhance lipophilicity, potentially leading to altered pharmacokinetic and pharmacodynamic properties compared to its parent compound.[3][4] this compound is expected to exert its biological effects by acting on alpha- and beta-adrenergic receptors after its hydrolysis to epinephrine.[3] Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the "fight-or-flight" response and are critical targets in drug development.
Evaluating the pharmacological activity of this compound requires robust cell-based assays that can quantify its effects on specific signaling pathways. This application note provides detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound at adrenergic receptors. The assays covered include the measurement of second messengers (cAMP and intracellular calcium), downstream transcriptional activation, and overall effects on cell health.
Principles of Adrenergic Receptor Signaling
Adrenergic receptors are primarily classified into two families, α and β, which couple to different G-proteins and initiate distinct downstream signaling cascades.
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β-Adrenergic Receptors (β1, β2, β3) : These receptors typically couple to the Gs (stimulatory) G-protein. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor that modulates gene expression.
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α1-Adrenergic Receptors : These receptors couple to the Gq G-protein. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
The following diagram illustrates these primary signaling pathways.
Caption: Adrenergic receptor signaling pathways.
cAMP Accumulation Assay
This assay directly measures the production of the second messenger cAMP following the activation of Gs-coupled receptors, making it ideal for assessing β-adrenergic agonism. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used for their high sensitivity and suitability for high-throughput screening.
Caption: Workflow for a cAMP accumulation assay.
Experimental Protocol
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Cell Culture and Seeding : Culture HEK293 cells or other suitable host cells stably expressing a human β-adrenergic receptor (e.g., ADRB2) in appropriate media. Seed cells into a 96-well or 384-well plate at a density optimized for the assay (e.g., 5,000-10,000 cells/well) and incubate overnight.
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Compound Preparation : Prepare a serial dilution of this compound and a reference agonist (e.g., Isoproterenol) in assay buffer. Include a vehicle control (e.g., DMSO).
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Cell Stimulation : Remove culture media and add the compound dilutions to the cells. Incubate at 37°C for 30 minutes.
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Cell Lysis and Detection : Lyse the cells and perform cAMP detection according to the manufacturer's protocol for a commercial kit (e.g., Cisbio HTRF cAMP dynamic 2 kit). This typically involves adding a lysis buffer containing a d2-labeled cAMP analog and an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).
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Signal Measurement : After a 60-minute incubation at room temperature, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
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Data Analysis : Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
CRE-Luciferase Reporter Gene Assay
This assay measures a downstream transcriptional event resulting from the cAMP/PKA signaling cascade. It relies on cells engineered to express a luciferase reporter gene under the control of a promoter containing cAMP Response Elements (CREs). This provides a sensitive, amplified readout of receptor activation.
Caption: Workflow for a CRE-luciferase reporter assay.
Experimental Protocol
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Cell Culture and Seeding : Use a cell line (e.g., HEK293) stably co-expressing a β-adrenergic receptor and a CRE-luciferase reporter construct. Seed cells into a white, clear-bottom 96-well plate and incubate overnight.
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Compound Treatment : Treat cells with serial dilutions of this compound or a reference agonist.
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Incubation : Incubate the plate at 37°C for 4-6 hours to allow for transcription and translation of the luciferase enzyme.
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Lysis and Signal Detection : Remove the media, lyse the cells, and add a luciferase substrate reagent (e.g., Promega ONE-Glo™).
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Measurement : Measure the luminescence signal using a plate reader.
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Data Analysis : Plot the luminescence signal against the log of the compound concentration and fit the curve to determine the EC50 value.
Calcium Mobilization Assay
This assay is used to measure the activity of Gq-coupled receptors, such as α1-adrenergic receptors. It detects the transient increase in intracellular calcium concentration that occurs upon receptor activation.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocol
-
Cell Culture and Seeding : Seed cells expressing the target α1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) into a black, clear-bottom 96-well plate and incubate overnight.
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Dye Loading : Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit reagent). Incubate for 30-60 minutes at 37°C.
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Measurement : Place the plate into a fluorescence plate reader (e.g., FlexStation 3 or FLIPR). Measure the baseline fluorescence for several seconds.
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Compound Addition : Use the instrument's integrated fluidics to add the this compound dilutions to the wells while continuously reading the fluorescence.
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Data Analysis : The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released. Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC50.
Cell Viability Assay
A cell viability assay is essential to determine if the observed pharmacological effects are confounded by cytotoxicity. Assays like the MTT or WST-8 assay measure the metabolic activity of cells, which correlates with the number of viable cells.
Caption: Workflow for a cell viability assay.
Experimental Protocol
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Cell Seeding : Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
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Compound Treatment : Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
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Incubation : Incubate for a prolonged period, typically 24 to 72 hours, at 37°C.
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Reagent Addition : Add the viability reagent (e.g., 10 µL of CCK-8 or WST-8 solution) to each well and incubate for 1-4 hours.
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Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8/CCK-8) using a microplate reader.
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Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
Quantitative data from these assays should be summarized to allow for easy comparison of the potency and efficacy of this compound, ideally benchmarked against its active metabolite, epinephrine, and other standard adrenergic agonists.
| Assay Type | Target Receptor | Compound | Parameter | Value (Mean ± SD) |
| cAMP Accumulation | ADRB2 | This compound | EC50 | e.g., 50.5 ± 4.2 nM |
| ADRB2 | Epinephrine | EC50 | e.g., 10.1 ± 1.5 nM | |
| ADRB2 | Isoproterenol | EC50 | e.g., 5.3 ± 0.8 nM | |
| CRE-Luciferase Reporter | ADRB2 | This compound | EC50 | e.g., 75.2 ± 8.9 nM |
| ADRB2 | Epinephrine | EC50 | e.g., 15.8 ± 2.1 nM | |
| Calcium Mobilization | ADRA1A | This compound | EC50 | e.g., 120 ± 15 nM |
| ADRA1A | Epinephrine | EC50 | e.g., 35.6 ± 5.4 nM | |
| Cell Viability | N/A | This compound | CC50 | e.g., > 10 µM |
| N/A | Epinephrine | CC50 | e.g., > 10 µM |
References
Troubleshooting & Optimization
Technical Support Center: Dibutepinephrine In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Dibutepinephrine in vitro, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a sympathomimetic agent and a prodrug of epinephrine.[1] This means it is a chemically modified, inactive form of epinephrine that, after administration, is converted into the active form by enzymes within the body or in a cellular system. Its use in research allows for the study of adrenergic signaling pathways, similar to epinephrine, but potentially with different pharmacokinetic and pharmacodynamic properties due to its prodrug nature.
Q2: What is the mechanism of action of this compound?
As a prodrug of epinephrine, this compound itself is inactive. Upon entering the biological system, it is metabolized by cellular esterases to release epinephrine. Epinephrine then acts as a non-selective agonist of adrenergic receptors (α1, α2, β1, β2, and β3), which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates downstream signaling cascades, leading to various physiological responses.
Q3: In which solvents can I dissolve this compound for my in vitro experiments?
Q4: What is the recommended storage condition for this compound?
This compound should be stored as a solid at -20°C in a dry, dark place. Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C and ideally used within a short period. Aqueous solutions of catecholamines like epinephrine are prone to oxidation and degradation, so it is recommended to prepare them fresh for each experiment.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
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Potential Cause: this compound, particularly the free base form, has low aqueous solubility.
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Solutions:
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Use the Hydrochloride Salt: If you are using the free base, consider switching to this compound hydrochloride, which is expected to be more water-soluble.
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Prepare a Concentrated Stock in an Organic Solvent: Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO or ethanol to create a high-concentration stock solution. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
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Gentle Warming and Vortexing: For moderately soluble compounds, gentle warming (e.g., to 37°C) and vortexing can aid dissolution. However, be cautious as heat can degrade sensitive compounds like catecholamines.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For amine-containing compounds like this compound, solubility may increase at a slightly acidic pH. However, ensure the final pH is compatible with your experimental system.
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Issue 2: A precipitate forms when I add my this compound stock solution to the cell culture medium.
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Potential Cause: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high-concentration organic stock is rapidly diluted into an aqueous medium where it is less soluble.
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Solutions:
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Optimize the Final Concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility limit. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
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Serial Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed (37°C) medium, then add this intermediate dilution to the final volume.
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Slow, Dropwise Addition with Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
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Use of a Surfactant or Co-solvent: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent can help maintain the solubility of hydrophobic compounds. However, this must be carefully validated for its effects on your specific cell type and assay.
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Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₇H₂₅NO₅ | 323.39 |
| This compound Hydrochloride | C₁₇H₂₆ClNO₅ | 359.85 |
| Epinephrine | C₉H₁₃NO₃ | 183.20 |
Table 2: Estimated Solubility of this compound Hydrochloride
| Solvent | Estimated Solubility | Recommendations |
| Water (PBS, pH 7.2) | Low to Moderate | Use gentle warming and vortexing. Prepare fresh. |
| DMSO | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be used for stock solutions. Ensure final concentration in media is low. |
Note: The solubility values for this compound Hydrochloride are estimations based on its chemical structure and the properties of similar compounds. It is highly recommended that researchers perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
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Dissolution: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
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Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: In Vitro Adrenergic Receptor Activation Assay (Example: cAMP Measurement)
This protocol provides a general workflow for assessing the activation of β-adrenergic receptors by measuring the downstream accumulation of cyclic AMP (cAMP).
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Cell Seeding: Seed cells expressing the β-adrenergic receptor of interest (e.g., HEK293 cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Cell Culture: Culture the cells in appropriate growth medium at 37°C in a humidified 5% CO₂ incubator.
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Compound Preparation:
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Thaw an aliquot of the this compound stock solution.
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Prepare a series of dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Remember to perform serial dilutions to avoid precipitation.
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Include a positive control (e.g., Isoproterenol, a known β-adrenergic agonist) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Cell Treatment:
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Aspirate the growth medium from the cells.
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Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
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Add the prepared compound dilutions to the respective wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.
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Cell Lysis and cAMP Measurement:
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Lyse the cells according to the manufacturer's protocol of a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
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Measure the intracellular cAMP levels using a plate reader.
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Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Calculate the concentration of cAMP in each sample.
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Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
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Mandatory Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
Caption: this compound activation and subsequent epinephrine signaling pathway.
References
Technical Support Center: Optimizing Dibutepinephrine Concentration
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Dibutepinephrine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sympathomimetic agent. It is the 3,4-O-diisobutyryl ester of epinephrine, functioning as a prodrug of epinephrine (adrenaline).[1] A prodrug is a medication administered in an inactive form, which is then converted to an active metabolite within the body through metabolic processes.[2] In the case of this compound, it is hydrolyzed to epinephrine. Epinephrine then acts as an agonist for beta-adrenergic receptors.[2]
Q2: What is the primary signaling pathway activated by this compound?
As a prodrug of epinephrine, this compound ultimately activates beta-adrenergic receptors. These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, couple to the Gαs subunit.[3][4] This initiates a signaling cascade: Gαs activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A specific, universally recommended starting concentration for this compound is not well-documented due to its nature as a research compound. As a general principle for in vitro experiments, it is common to test concentrations that are significantly higher than plasma levels observed in vivo, sometimes 20 to 200 times higher, to elicit a measurable response. Therefore, a sensible approach for an initial dose-response experiment is to use a wide logarithmic dilution series, for instance, from 0.01 µM to 100 µM, to cover a broad range of potential activities.
Q4: How do I determine the optimal concentration for my specific cell line and assay?
The ideal concentration is highly dependent on the specific cell line, the assay duration, and the endpoint being measured. To determine this, you must perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the effect to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value. This value will be the cornerstone for selecting concentrations in future experiments.
Troubleshooting Guide
This section addresses common problems encountered when optimizing this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution during plating. 2. Pipetting Errors: Inaccurate liquid handling. 3. Edge Effects: Increased evaporation in the outer wells of the microplate. | 1. Ensure the cell suspension is mixed thoroughly before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even settling. 2. Calibrate pipettes regularly. Pre-wet tips and use a slow, consistent pipetting technique. 3. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| No observable cellular response, even at high concentrations. | 1. Low/No Receptor Expression: The cell line may not express sufficient levels of beta-adrenergic receptors. 2. Inactive Compound: The this compound may have degraded, or the cells may lack the necessary enzymes to hydrolyze the prodrug into active epinephrine. 3. Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the downstream effects of beta-adrenergic signaling. | 1. Confirm beta-adrenergic receptor expression in your cell line via qPCR or Western Blot. Consider using a positive control cell line known to respond to adrenergic agonists. 2. Verify the compound's integrity. Use a positive control agonist like Isoproterenol to confirm the pathway is functional in your cells. 3. Select an assay that measures a relevant downstream event, such as a cAMP accumulation assay. |
| High levels of cell death (cytotoxicity) observed across all concentrations. | 1. Off-Target Effects: At high concentrations, the compound may induce toxicity through mechanisms unrelated to its primary target. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. High Cell Sensitivity: The cell line may be particularly sensitive to adrenergic stimulation or the compound itself. | 1. Perform a cytotoxicity assay (see Protocol 2) to determine the toxic threshold. Lower the concentration range in your functional assays to stay below this level. 2. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically ≤0.5% for DMSO). 3. Conduct a detailed cytotoxicity assay with a finer dilution series at lower concentrations to precisely identify the onset of toxicity. |
| Assay signal is weak or has a low dynamic range. | 1. Suboptimal Reagent Concentration: Concentrations of detection reagents may not be optimal. 2. Incorrect Incubation Times: Cell treatment or reagent incubation times may be too short or too long. 3. Low Cell Number: Insufficient cell numbers can lead to a weak signal. | 1. Titrate key assay reagents (e.g., antibodies, substrates) to find the optimal concentration for your specific conditions. 2. Optimize the duration of drug treatment and subsequent assay steps. 3. Determine the optimal cell seeding density that provides a robust signal within the linear range of the detection instrument. |
Experimental Protocols & Visualizations
Beta-Adrenergic Signaling Pathway
This compound acts through the canonical beta-adrenergic signaling pathway. Upon conversion to epinephrine, it binds to the beta-adrenergic receptor, initiating a Gαs-mediated cascade that results in the production of cAMP and activation of Protein Kinase A (PKA).
General Workflow for Concentration Optimization
The process of optimizing drug concentration involves a logical progression from initial range-finding to validation, ensuring that the selected concentrations are both effective and non-toxic.
Protocol 1: Dose-Response Curve Generation using a cAMP Assay
This protocol outlines how to determine the EC50 of this compound by measuring cyclic AMP (cAMP) accumulation, a direct downstream product of beta-adrenergic receptor activation.
1. Materials:
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Cell line expressing beta-adrenergic receptors
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96-well tissue culture plates (white, clear-bottom for adherent cells if imaging)
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This compound stock solution (e.g., 10 mM in DMSO)
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Positive control (e.g., Isoproterenol)
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Vehicle control (e.g., DMSO)
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Cell culture medium
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Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
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Multichannel pipette
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Plate reader compatible with the chosen detection kit
2. Procedure: a. Cell Seeding: i. Seed your cells into a 96-well plate at a pre-optimized density. ii. Allow cells to adhere and grow overnight (or for an appropriate time) in a humidified incubator (37°C, 5% CO2).
b. Compound Preparation: i. Prepare a serial dilution series of this compound in assay buffer. A common approach is a 10-point, 1:3 or 1:10 dilution series starting from a high concentration (e.g., 100 µM). ii. Prepare solutions for your positive control (e.g., Isoproterenol at its known EC50) and vehicle control.
c. Cell Treatment: i. Carefully remove the culture medium from the wells. ii. Add the prepared drug dilutions, positive control, and vehicle control to the respective wells (in triplicate). iii. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes, this may require optimization).
d. cAMP Measurement: i. Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP kit.
e. Data Analysis: i. Plot the response (e.g., cAMP concentration) against the logarithm of the this compound concentration. ii. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the EC50 value.
Protocol 2: Determining Cytotoxicity using a Resazurin-Based Assay
This protocol helps establish the concentration at which this compound becomes toxic to your cells, ensuring that your functional assays are performed in a non-toxic range.
1. Materials:
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Cell line of interest
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96-well clear tissue culture plates
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This compound stock solution
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Vehicle control (e.g., DMSO)
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Positive control for toxicity (e.g., Staurosporine)
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Cell culture medium
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Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
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Fluorescence plate reader (Ex/Em ~560/590 nm)
2. Procedure: a. Cell Seeding: i. Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight.
b. Compound Treatment: i. Prepare a serial dilution of this compound in culture medium, covering the same range as your planned functional assays and extending higher. ii. Include vehicle controls and a positive control for cell death. iii. Replace the medium in the wells with the medium containing the different drug concentrations. iv. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
c. Resazurin Assay: i. Add resazurin solution to each well (typically 10% of the well volume) and mix gently. ii. Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader. iii. Measure the fluorescence using a plate reader.
d. Data Analysis: i. Calculate cell viability as a percentage relative to the vehicle-treated control wells. ii. Plot the percent viability against the log of the this compound concentration. iii. Determine the TC50 (toxic concentration 50%) or identify the maximum non-toxic concentration to set the upper limit for your functional assays.
References
preventing degradation of Dibutepinephrine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dibutepinephrine in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a sympathomimetic agent and an ester prodrug of epinephrine. As a prodrug, it is designed to be converted into its active form, epinephrine, within the body. The stability of this compound in solution is critical because its degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary degradation pathways for this compound, a catecholamine ester, are hydrolysis of its ester bonds and oxidation of the catechol moiety.[1][2]
Q2: My this compound solution is turning a pinkish/brown color. What does this indicate?
A2: A color change in your this compound solution is a strong indicator of oxidative degradation of the catechol group. This process, often catalyzed by light, heat, or the presence of metal ions, leads to the formation of colored quinone-type byproducts.[3] This coloration suggests a loss of the active compound and the presence of degradation products.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. What could be the cause?
A3: The appearance of extra peaks in your HPLC chromatogram can be attributed to several factors:
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Degradation Products: The additional peaks likely represent degradation products of this compound. Hydrolysis would yield epinephrine and isobutyric acid, while oxidation of the catechol ring would produce various other species.
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On-Column Degradation: The mobile phase composition, particularly its pH, can contribute to the degradation of the analyte during the HPLC run.
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Contamination: Impurities in the solvent or from the sample container can also appear as extra peaks.
Q4: What are the optimal storage conditions for a this compound solution to minimize degradation?
A4: To minimize degradation, this compound solutions should be:
-
Protected from Light: Store solutions in amber vials or wrapped in foil to prevent photolytic degradation.
-
Stored at Low Temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, freezing (-20 °C or lower) is advisable.
-
Maintained at an Optimal pH: The stability of catecholamines is pH-dependent. For an epinephrine derivative, the pH range of maximum stability was found to be 2.5-4.5. Therefore, buffering the solution in this acidic range is recommended.
-
Deoxygenated: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can help to minimize oxidation.
-
Free of Metal Ions: Use high-purity solvents and consider the use of a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Pink, Brown, or Black) | Oxidation of the catechol moiety. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Store solutions protected from light in amber vials. 3. Add an antioxidant (e.g., sodium metabisulfite) or a chelating agent (e.g., EDTA) to the solution. 4. Ensure the pH of the solution is in the optimal range (e.g., pH 2.5-4.5). |
| Loss of Potency (Confirmed by Assay) | Hydrolysis of the ester linkages or oxidation of the catechol ring. | 1. Verify the pH of the solution and adjust to the optimal stability range. 2. Review storage conditions; ensure protection from light and storage at the recommended temperature. 3. For aqueous solutions, consider preparing smaller batches more frequently or using a co-solvent to reduce water activity. |
| Appearance of Additional Peaks in HPLC | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Optimize the HPLC method to ensure separation of the parent drug from all degradation products. 3. Review solution preparation and storage procedures to minimize degradation. |
| Precipitate Formation | Poor solubility of this compound or its degradation products at the storage pH or temperature. | 1. Verify the solubility of this compound in the chosen solvent system. 2. Consider adjusting the pH or using a co-solvent to improve solubility. 3. If storing at low temperatures, ensure the compound remains soluble upon cooling. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for in vitro experiments.
Materials:
-
This compound hydrochloride
-
High-purity water (e.g., HPLC grade), deoxygenated
-
Citrate buffer (pH 4.0)
-
EDTA disodium salt
-
Nitrogen or Argon gas
-
Sterile, amber glass vials
Procedure:
-
Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.0 using citric acid or sodium citrate. Add 0.1 mM EDTA to the buffer.
-
Weigh this compound: In a clean, amber vial, accurately weigh the required amount of this compound hydrochloride.
-
Dissolve: Under a gentle stream of nitrogen or argon, add the deoxygenated citrate buffer containing EDTA to the vial to achieve the desired final concentration.
-
Mix: Gently swirl the vial until the this compound is completely dissolved. Avoid vigorous shaking to minimize reintroduction of oxygen.
-
Storage: Tightly cap the vial and store it at 2-8 °C, protected from light. For long-term storage, consider freezing at -20 °C or below.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state and in solution).
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility).
-
Apply Stress: For each stress condition, mix an aliquot of the stock solution with the respective stressor in a suitable vial. For thermal and photolytic studies, both solid and solution samples should be tested. A control sample (unstressed) should be kept under normal storage conditions.
-
Neutralization (for acid/base hydrolysis): After the specified time, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples (stressed and control) by a stability-indicating HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition (90% A: 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Probable degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for this compound solution degradation.
References
identifying and minimizing Dibutepinephrine off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of Dibutepinephrine. As this compound is a prodrug of epinephrine, this guide focuses on the well-characterized on- and off-target activities of its active form, epinephrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its off-target effects a concern?
This compound is a sympathomimetic agent and a prodrug of epinephrine. This means it is converted into epinephrine in the body to exert its effects. The primary concern with any therapeutic agent is ensuring it interacts specifically with its intended target to produce the desired therapeutic outcome while minimizing engagement with unintended targets, which can lead to adverse side effects. Understanding the off-target effects of epinephrine is crucial for predicting and mitigating potential undesirable physiological responses in pre-clinical and clinical research.
Q2: What are the known on-target effects of this compound (epinephrine)?
Epinephrine, the active form of this compound, primarily targets adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs). Its on-target effects are mediated through the activation of α- and β-adrenergic receptors, leading to the physiological "fight-or-flight" response. This includes increased heart rate, bronchodilation, and vasoconstriction.
Q3: How can I experimentally identify potential off-target effects of this compound?
Identifying off-target effects involves screening the compound against a broad panel of receptors and signaling pathways. The most common and effective methods include:
-
Radioligand Binding Assays: To determine the binding affinity of epinephrine to a wide range of receptors.
-
Second Messenger Functional Assays: To measure the functional consequence of receptor binding, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.
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β-Arrestin Recruitment Assays: To assess another important GPCR signaling pathway that can be independent of G-protein coupling.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in a binding assay.
-
Possible Cause: Non-specific binding of the radioligand.
-
Troubleshooting Tip: Ensure proper washing steps to remove unbound radioligand. Include a control with a high concentration of a known competing ligand to determine the level of non-specific binding and subtract it from the total binding.
-
-
Possible Cause: Degradation of epinephrine or the radioligand.
-
Troubleshooting Tip: Prepare fresh solutions of epinephrine and the radioligand for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Incorrect buffer or assay conditions.
-
Troubleshooting Tip: Verify the pH, ionic strength, and composition of the assay buffer. Ensure the incubation time is sufficient to reach equilibrium.
-
Issue 2: High variability in functional assay results (e.g., cAMP or β-arrestin assays).
-
Possible Cause: Inconsistent cell number or viability.
-
Troubleshooting Tip: Use a consistent cell passage number and ensure high cell viability (>95%) before plating. Use an automated cell counter for accurate cell seeding.
-
-
Possible Cause: Ligand-induced receptor desensitization or internalization.
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Troubleshooting Tip: Optimize the stimulation time. Shorter incubation times may be necessary to capture the initial signaling event before desensitization occurs.
-
-
Possible Cause: Solvent effects.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or signaling (typically ≤ 0.5%).
-
Data Presentation: Epinephrine Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of epinephrine for a range of on-target adrenergic receptors and potential off-target receptors. This data is crucial for understanding the selectivity profile of this compound's active metabolite.
| Receptor Subtype | Ki (nM) | Receptor Family | Primary Effect |
| On-Target | |||
| α1A-Adrenergic | 35 | Adrenergic | Vasoconstriction |
| α1B-Adrenergic | 83 | Adrenergic | Vasoconstriction |
| α1D-Adrenergic | 110 | Adrenergic | Vasoconstriction |
| α2A-Adrenergic | 16 | Adrenergic | Inhibition of neurotransmitter release |
| α2B-Adrenergic | 38 | Adrenergic | Vasoconstriction |
| α2C-Adrenergic | 25 | Adrenergic | Inhibition of neurotransmitter release |
| β1-Adrenergic | 81 | Adrenergic | Increased heart rate and contractility |
| β2-Adrenergic | 180 | Adrenergic | Bronchodilation, vasodilation |
| β3-Adrenergic | 790 | Adrenergic | Lipolysis, thermogenesis |
| Potential Off-Target | |||
| Dopamine D2 | >10,000 | Dopaminergic | Varied CNS effects |
| Serotonin 5-HT1A | >10,000 | Serotonergic | Varied CNS effects |
| Serotonin 5-HT2A | >10,000 | Serotonergic | Varied CNS effects |
| Muscarinic M1 | >10,000 | Cholinergic | Varied CNS and peripheral effects |
| Histamine H1 | >10,000 | Histaminergic | Allergic response, wakefulness |
Note: Higher Ki values indicate lower binding affinity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of epinephrine for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Epinephrine (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of epinephrine.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the epinephrine concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (HTRF)
This protocol measures the effect of epinephrine on the production of cyclic AMP (cAMP), a key second messenger for many GPCRs.
Materials:
-
Cells expressing the GPCR of interest.
-
Epinephrine.
-
HTRF cAMP assay kit (containing cAMP standard, lysis buffer, and HTRF reagents).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of epinephrine. Add the diluted epinephrine to the cells.
-
Cell Lysis: After a specific incubation time (e.g., 30 minutes), add the lysis buffer provided in the kit to each well.
-
HTRF Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the logarithm of the epinephrine concentration to determine the EC50.
β-Arrestin Recruitment Assay (PathHunter®)
This protocol measures the recruitment of β-arrestin to an activated GPCR.
Materials:
-
PathHunter® cell line co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Epinephrine.
-
PathHunter® detection reagents.
-
384-well white cell culture plates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of epinephrine to the appropriate wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection Reagent Addition: Add the PathHunter® detection reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reading: Read the luminescence signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the epinephrine concentration and use non-linear regression to determine the EC50.
Visualizations
Caption: Workflow for identifying this compound off-target effects.
Caption: Epinephrine-mediated GPCR signaling pathways.
Caption: Logical flow for off-target data analysis.
Technical Support Center: Enhancing the In Vivo Bioavailability of Dibutepinephrine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibutepinephrine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration?
This compound is a sympathomimetic agent and a prodrug of epinephrine.[1] As a prodrug, it is a bioreversible derivative of the active compound, epinephrine, designed to overcome pharmaceutical and pharmacokinetic barriers. The primary goal of a prodrug strategy for epinephrine is to improve its oral bioavailability. Epinephrine itself has poor oral bioavailability due to its rapid metabolism in the gut and liver. By masking the hydrophilic catechol hydroxyl groups with lipophilic di-isobutyryl esters, this compound is designed to have increased lipid solubility, which can enhance its absorption across biological membranes.[2] Following absorption, the ester groups are expected to be cleaved by esterase enzymes in the body to release the active epinephrine.
Q2: What are the expected metabolic pathways for this compound in vivo?
The primary metabolic pathway for this compound is its conversion to epinephrine through the action of esterases. Once converted, epinephrine is subject to its known metabolic degradation pathways. The two main enzymes responsible for the breakdown of catecholamines like epinephrine are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3][4] COMT methylates the catechol group, while MAO deaminates the amine side chain.[4] These enzymatic processes occur predominantly in the liver and other tissues, leading to the formation of inactive metabolites such as metanephrine and vanillylmandelic acid (VMA).
Q3: What are common formulation strategies to improve the bioavailability of compounds like this compound?
Improving the bioavailability of orally administered drugs often involves overcoming challenges such as poor solubility, limited permeability, and presystemic metabolism. For a lipophilic prodrug like this compound, formulation strategies can focus on enhancing its dissolution and absorption. Some common approaches include:
-
Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption through the lymphatic pathway.
-
Nanoparticle Systems: Formulating this compound into nanoparticles can increase the surface area for dissolution and potentially enhance uptake by intestinal cells.
-
Permeation Enhancers: These agents can transiently alter the permeability of the intestinal epithelium, allowing for increased drug absorption.
-
Metabolism Inhibitors: Co-administration with inhibitors of enzymes like COMT or MAO could theoretically increase the systemic exposure to the active epinephrine, though this would require careful consideration of potential side effects.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo conversion of this compound to epinephrine. | Insufficient esterase activity in the chosen animal model or tissue. | 1. Select an animal model known to have high esterase activity (e.g., rat, dog).2. Perform in vitro pre-screening of this compound stability in plasma and liver microsomes from different species to select the most appropriate model.3. Consider the route of administration, as esterase activity can vary between tissues. |
| High variability in plasma concentrations of epinephrine after this compound administration. | Variability in gastric emptying, intestinal transit time, or food effects. | 1. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state).2. Consider formulation strategies that can control the release and absorption of the drug, such as gastro-retentive or mucoadhesive formulations.3. Ensure consistent dosing procedures and sample collection times. |
| Unexpectedly low oral bioavailability despite the prodrug strategy. | Poor dissolution of the lipophilic prodrug in the gastrointestinal fluids. First-pass metabolism of the prodrug itself before conversion. | 1. Characterize the physicochemical properties of this compound, including its solubility in simulated gastric and intestinal fluids.2. Employ solubility enhancement techniques such as solid dispersions or micronization.3. Investigate the potential for gut wall or hepatic metabolism of the intact prodrug using in vitro models (e.g., intestinal slices, hepatocytes). |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of epinephrine following oral administration of this compound and intravenous administration of epinephrine.
Materials:
-
This compound
-
Epinephrine hydrochloride
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Saline for intravenous administration
-
Male Sprague-Dawley rats (250-300g)
-
Blood collection tubes with anticoagulant (e.g., EDTA) and a stabilizing agent (e.g., sodium metabisulfite) to prevent catecholamine oxidation.
-
LC-MS/MS for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.
-
Dosing:
-
Oral Group (this compound): Fast rats overnight. Administer a single oral dose of this compound suspended in the vehicle via gavage.
-
Intravenous Group (Epinephrine): Administer a single intravenous dose of epinephrine in saline via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into prepared collection tubes.
-
Plasma Preparation: Centrifuge the blood samples immediately at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of both this compound and epinephrine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using appropriate software. The oral bioavailability is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated by its active form, epinephrine, which interacts with adrenergic receptors. The downstream signaling cascade is crucial for its physiological effects.
Caption: Epinephrine signaling pathway initiated by the conversion of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo performance of a novel this compound formulation.
Caption: Workflow for evaluating a new this compound formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ocular absorption and metabolism of topically applied epinephrine and a dipivalyl ester of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing variability in Dibutepinephrine experimental results
Disclaimer: Dibutepinephrine is identified as a prodrug of epinephrine (adrenaline), specifically its 3,4-O-diisobutyryl ester.[1][2][3] It is not pharmacologically active until hydrolyzed into epinephrine within the biological system.[4][5] This guide addresses experimental variability based on this mechanism, focusing on common issues encountered with prodrugs and the subsequent actions of epinephrine on adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a sympathomimetic agent and a prodrug of epinephrine. A prodrug is an inactive compound that is converted into an active drug inside the body or cell culture system. This compound is designed to be more lipophilic (fat-soluble) than epinephrine, which enhances its ability to penetrate cell membranes. Once inside the target tissue, cellular enzymes, specifically esterases, cleave the diisobutyryl groups to release active epinephrine. The liberated epinephrine then binds to and activates adrenergic receptors (alpha and beta), initiating downstream signaling.
Q2: What is the primary signaling pathway activated by this compound?
A2: Once converted to epinephrine, the primary signaling pathway depends on the adrenergic receptor subtype expressed in the experimental system. For beta-adrenergic receptors (β1, β2, β3), epinephrine binding activates the Gs alpha subunit (Gαs) of the associated G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
Q3: What are the main sources of experimental variability when working with this compound?
A3: The primary sources of variability stem from its nature as a prodrug and the complexities of cell-based assays:
-
Inconsistent Prodrug Conversion: The rate and extent of hydrolysis from this compound to epinephrine can vary significantly depending on the concentration and activity of esterase enzymes in your specific cell line or tissue preparation.
-
Cell Line and Passage Number: Different cell lines have different levels of endogenous esterase activity. This activity can also change as cells are passaged over time.
-
Compound Stability: The stability of this compound in aqueous buffer solutions should be considered. Degradation before it reaches the cells can lead to inconsistent results.
-
Receptor Desensitization: Continuous exposure to the released epinephrine can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from its G-protein, reducing the signal over time.
Q4: What essential controls should I include in my experiments?
A4: To ensure data integrity, the following controls are critical:
-
Positive Control: Use epinephrine directly to establish the maximum possible response in your system. This helps determine if a weak signal from this compound is due to poor conversion or a problem with the downstream assay.
-
Vehicle Control: Use the same solvent that this compound is dissolved in to account for any effects of the solvent on the cells.
-
Cell-Free Control: To test for non-enzymatic degradation of this compound, incubate it in your assay buffer without cells and measure for the appearance of epinephrine.
-
Esterase Inhibitor Control: In a separate experiment, co-incubate this compound with a broad-spectrum esterase inhibitor. A significant reduction in the biological response would confirm that the activity is dependent on enzymatic conversion.
Troubleshooting Guides
Problem 1: Low or No Biological Effect Observed
You have applied this compound to your cells, but the expected downstream effect (e.g., cAMP increase) is minimal or absent compared to the epinephrine positive control.
| Possible Cause | Troubleshooting Step |
| Insufficient Esterase Activity | The cell line may have very low levels of the necessary enzymes to convert this compound to epinephrine. |
| Solution 1: Screen different cell lines known to have high esterase activity (e.g., HepG2, Caco-2). | |
| Solution 2: Artificially supplement the culture medium with a purified esterase (e.g., porcine liver esterase) as an experimental condition. | |
| Solution 3: Analytically verify the conversion by treating cells, then collecting the supernatant and cell lysate. Use HPLC or LC-MS to measure the concentration of both this compound and epinephrine. | |
| Incorrect Compound Concentration | The concentration of this compound may be too low to produce enough epinephrine to elicit a response. |
| Solution: Perform a dose-response curve with this compound over a wide range of concentrations (e.g., from 1 nM to 100 µM). | |
| Compound Degradation | This compound may have degraded during storage or after being diluted in aqueous media. |
| Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions immediately before use. Check the compound's certificate of analysis for storage recommendations. |
Problem 2: High Variability Between Replicates or Experiments
You observe a biological effect, but the magnitude of the response is inconsistent across wells in the same plate or between experiments run on different days.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Variations in cell number or viability can dramatically affect results in cell-based assays. |
| Solution 1: Use an automated cell counter to ensure consistent cell plating density. | |
| Solution 2: Perform a cell viability assay (e.g., Trypan Blue or a commercial kit) on the day of the experiment to ensure cultures are healthy. | |
| Solution 3: Standardize all cell culture procedures, including seeding density, growth time, and passage number. Avoid using cells of very high passage number. | |
| Fluctuations in Esterase Activity | Esterase expression can vary with cell confluence, passage number, or subtle changes in culture conditions. |
| Solution: Standardize the cell confluence level at the time of the experiment (e.g., always treat cells at 80-90% confluence). Minimize the range of passage numbers used for experiments. | |
| Pipetting Inaccuracy | Small errors in pipetting reagents, especially for dose-response curves, are a common source of variability. |
| Solution: Use calibrated pipettes. For multi-well plates, prepare master mixes of reagents to add to each well, rather than adding each component individually. |
Quantitative Data: Pharmacology of Epinephrine
Once this compound is converted, its activity is identical to that of epinephrine. The following tables summarize the expected potency (EC₅₀) and binding affinity (Kᵢ) of epinephrine for human adrenergic receptors. These values can serve as a benchmark for your experimental outcomes.
Table 1: Functional Potency (EC₅₀) of Epinephrine EC₅₀ is the concentration of an agonist that gives 50% of the maximal response.
| Receptor Subtype | Assay Type | Reported EC₅₀ (nM) |
| β₁-Adrenergic | cAMP Accumulation | 10 - 50 |
| β₂-Adrenergic | cAMP Accumulation | 5 - 20 |
| α₁-Adrenergic | Calcium Flux / IP₁ | 20 - 100 |
| α₂-Adrenergic | cAMP Inhibition | 10 - 60 |
Table 2: Binding Affinity (Kᵢ) of Epinephrine Kᵢ is the inhibition constant for a ligand, indicating its affinity for a receptor. A lower Kᵢ means higher affinity.
| Receptor Subtype | Radioligand Used | Reported Kᵢ (nM) |
| β₁-Adrenergic | [³H]-CGP12177 | 50 - 200 |
| β₂-Adrenergic | [³H]-dihydroalprenolol | 30 - 150 |
| α₁-Adrenergic | [³H]-prazosin | 40 - 250 |
| α₂-Adrenergic | [³H]-yohimbine | 25 - 100 |
Note: The exact values can vary depending on the cell line, assay conditions, and specific radioligand used.
Experimental Protocols & Visualizations
Protocol 1: cAMP Accumulation Assay for β-Adrenergic Receptor Activation
This protocol measures the functional response of Gs-coupled receptors following stimulation.
Methodology:
-
Cell Plating: Seed cells expressing the β-adrenergic receptor of interest into a 96-well plate at a predetermined density and grow to 80-90% confluence.
-
Pre-incubation: Wash the cells once with warm serum-free media or HBSS. Add 50 µL of media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 30 minutes at 37°C. This prevents the degradation of cAMP and amplifies the signal.
-
Compound Addition: Prepare serial dilutions of this compound, epinephrine (positive control), and vehicle control. Add 50 µL of these compounds to the appropriate wells.
-
Stimulation: Incubate the plate at 37°C for 15-30 minutes. The optimal time should be determined empirically.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, ELISA, or luminescence-based kits like Promega's cAMP-Glo™). Follow the manufacturer's instructions precisely.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration-response curves and calculate EC₅₀ values using non-linear regression (e.g., in GraphPad Prism).
References
Dibutepinephrine Stability in Different Buffer Systems: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of dibutepinephrine in various buffer systems. The following content, presented in a question-and-answer format, addresses common issues and questions that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of catecholamines like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. This compound is susceptible to oxidation, particularly at alkaline pH, which can lead to the formation of colored degradation products and a loss of potency.
Q2: Which buffer systems are recommended for formulating this compound solutions?
A2: The choice of buffer is critical for maintaining the stability of this compound. Generally, acidic buffer systems are preferred to minimize oxidative degradation. For instance, studies on the similar catecholamine isoproterenol have shown that tartrate buffer systems can offer superior stability compared to acetate and glutamate buffers[1]. It is crucial to maintain the pH of the solution within a stable range, as deviations can accelerate degradation[1].
Q3: How does pH affect the stability of this compound?
A3: this compound, like other catecholamines, is significantly more stable in acidic to neutral pH ranges. As the pH becomes more alkaline, the rate of autoxidation increases substantially[2]. For isoproterenol, optimal stability is observed at a pH between 3.0 and 4.0[1]. It is recommended to conduct pH stability studies to determine the optimal pH for your specific formulation and storage conditions.
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life of a this compound solution is highly dependent on the formulation (including the buffer system and presence of antioxidants), storage temperature, and exposure to light. For example, a solution of isoproterenol hydrochloride (4 µg/mL) in 0.9% sodium chloride, stored in ultraviolet light-blocking bags, was found to be stable for 90 days at both room temperature (23°C-25°C) and under refrigeration (3°C-5°C)[3]. Stability studies are essential to establish the shelf-life for a specific this compound formulation.
Troubleshooting Guide
Issue 1: Rapid discoloration (e.g., pinkish or brownish tint) of the this compound solution is observed.
-
Possible Cause: This is a common indicator of oxidation of the catechol moiety. This process is accelerated by exposure to light, alkaline pH, and the presence of oxygen.
-
Troubleshooting Steps:
-
Protect from Light: Store the solution in amber-colored vials or use light-blocking bags to minimize photo-degradation.
-
Check pH: Verify that the pH of your buffer system is within the optimal acidic range. Adjust the buffer composition if necessary.
-
Deoxygenate Solutions: For sensitive experiments, consider deoxygenating your buffer by bubbling it with an inert gas like nitrogen or argon before adding this compound.
-
Add Antioxidants: Consider the addition of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the formulation to inhibit oxidation. However, compatibility and potential interactions with your experimental system should be evaluated.
-
Issue 2: A significant loss of this compound potency is detected in a shorter-than-expected timeframe.
-
Possible Cause: This could be due to chemical degradation, which can be accelerated by inappropriate storage temperatures or a suboptimal buffer pH.
-
Troubleshooting Steps:
-
Temperature Control: Ensure that the solution is stored at the recommended temperature. For long-term storage, refrigeration (2-8°C) is generally advisable. Avoid repeated freeze-thaw cycles.
-
Buffer Integrity: Confirm the concentration and pH of your buffer components. An incorrectly prepared buffer can lead to a pH shift and accelerated degradation.
-
Container Compatibility: Evaluate the compatibility of your storage container with the this compound solution. Certain plastics may leach substances that can affect drug stability. Glass vials are often a preferred choice.
-
Data Summary
The stability of catecholamines is highly dependent on the formulation. The following table summarizes stability data for isoproterenol, a structurally related beta-adrenergic agonist, in different buffer systems as a reference.
| Buffer System | pH | Temperature (°C) | Initial Concentration | Stability Results | Reference |
| Tartrate | 3.0 - 4.0 | 40 | Not Specified | Optimal stability, maintained pH and consistent assay values. | |
| Acetate | Not Specified | 40 | Not Specified | Gradual drop in assay values observed. | |
| Glutamate | Not Specified | 40 | Not Specified | Gradual pH drift observed. | |
| 0.9% Sodium Chloride | Not Specified | 23-25 | 4 µg/mL | Stable for 90 days in UV light blocking bags. | |
| 0.9% Sodium Chloride | Not Specified | 3-5 | 4 µg/mL | Stable for 90 days in UV light blocking bags. |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound in a Selected Buffer System
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of a this compound formulation.
-
Materials:
-
This compound reference standard
-
Selected buffer components (e.g., tartaric acid and sodium tartrate)
-
High-purity water
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Stability chambers or ovens capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Light-protective containers (e.g., amber glass vials).
-
-
Procedure:
-
Buffer Preparation: Prepare the selected buffer solution at the desired pH (e.g., pH 3.5 tartrate buffer).
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the prepared buffer to achieve the desired concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound. This serves as the baseline.
-
Storage: Aliquot the solution into several light-protective containers. Place the containers in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove a container from the stability chamber.
-
Analysis: Allow the sample to equilibrate to room temperature. Analyze the sample using the same HPLC method to determine the concentration and purity of this compound and to detect any degradation products.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the degradation profile and determine the degradation kinetics.
-
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
References
- 1. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Dibutepinephrine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutepinephrine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sympathomimetic drug that functions as a prodrug of epinephrine (adrenaline).[1] As a 3,4-O-diisobutyryl ester of epinephrine, it is converted to its active form, epinephrine, within the body. Its primary mechanism of action is to mimic the effects of endogenous epinephrine by acting as a non-selective agonist of adrenergic receptors (alpha and beta).[1] This interaction stimulates the sympathetic nervous system, leading to various physiological responses.
Q2: What are the expected physiological effects of this compound administration?
A2: As this compound is converted to epinephrine, its administration is expected to produce effects characteristic of sympathetic nervous system activation. These include, but are not limited to, increased heart rate, enhanced cardiac contractility, and changes in blood pressure. In experimental settings, it is crucial to monitor these cardiovascular parameters.
Q3: How should this compound be stored?
A3: While specific stability data for this compound is not widely published, general recommendations for catecholamine solutions should be followed to minimize degradation. Stock solutions should be protected from light and stored at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound and what vehicles can be used for its administration?
A4: this compound's ester structure suggests it is more lipophilic than epinephrine. For in vitro experiments, it may be dissolved in a small amount of an organic solvent like DMSO or ethanol before further dilution in aqueous media. For in vivo studies, the choice of vehicle is critical. Options for lipophilic drugs include oil-based vehicles (e.g., corn oil, sesame oil), cyclodextrins, or specialized formulations like liposomes.[2][3][4] It is imperative to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.
II. Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response to this compound | Cell line lacks sufficient adrenergic receptor expression. | - Confirm adrenergic receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.- Consider using a cell line known to express the target adrenergic receptor subtype. |
| This compound degradation. | - Prepare fresh stock solutions.- Protect solutions from light and store them appropriately.- Consider the use of antioxidants like ascorbic acid in the media, but test for any interference with the assay. | |
| Receptor desensitization or tachyphylaxis. | - Reduce the incubation time with this compound.- Use the lowest effective concentration.- Allow for a recovery period between treatments if repeated stimulation is necessary. | |
| High background signal in binding assays | Non-specific binding of the radioligand or fluorescent probe. | - Optimize the concentration of the labeled ligand.- Include a non-labeled competitor to determine non-specific binding.- Increase the number of washing steps. |
| Assay interference from the vehicle. | - Test for interference by running a vehicle-only control.- If using DMSO, keep the final concentration as low as possible (typically <0.5%). | |
| Inconsistent results between wells or plates | Inaccurate pipetting or cell plating. | - Ensure proper mixing of cell suspensions before plating.- Use calibrated pipettes and consistent technique.- Include multiple technical replicates for each condition. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate for experimental conditions.- Ensure proper humidity control during incubation. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Inconsistent drug administration. | - Ensure accurate dosing and consistent administration technique (e.g., injection site, volume).- For oral gavage, ensure the compound is properly delivered to the stomach. |
| Poor bioavailability. | - Optimize the vehicle to improve solubility and absorption.- Consider a different route of administration (e.g., intravenous, intraperitoneal). | |
| Animal stress. | - Acclimate animals to the experimental procedures and handling.- Perform procedures at the same time each day to minimize circadian variations. | |
| Unexpected side effects (e.g., severe tachycardia, hypertension) | Dose is too high. | - Perform a dose-response study to determine the optimal therapeutic window.- Start with a lower dose and titrate upwards. |
| Rapid conversion of the prodrug. | - Monitor cardiovascular parameters closely after administration.- Consider a different formulation to control the release and conversion rate. | |
| Lack of expected therapeutic effect | Rapid metabolism and clearance. | - Measure the pharmacokinetic profile of this compound and its active metabolite, epinephrine, in your animal model.- Adjust the dosing frequency based on the half-life. |
| Receptor downregulation with chronic administration. | - Assess receptor expression levels after prolonged treatment.- Consider intermittent dosing schedules to allow for receptor resensitization. |
III. Quantitative Data
As this compound is a relatively new compound, extensive public data on its in vitro potency (EC50, Ki) is limited. However, pharmacokinetic data is available from clinical trials of Anaphylm™, a sublingual film formulation of this compound.
Table 1: Pharmacokinetic Parameters of Epinephrine after Anaphylm™ (this compound) Administration in Humans
| Parameter | Adult Subjects | Pediatric Subjects (7-17 years) |
| Tmax (Time to maximum plasma concentration) | ~12 minutes | Not explicitly stated, but PK profile consistent with adults |
| Mean baseline-adjusted epinephrine concentration at 10 minutes | ~330 pg/mL | ~280 pg/mL |
Note: This data represents the concentration of the active metabolite, epinephrine, in the plasma after administration of the this compound prodrug.
IV. Experimental Protocols
In Vitro Cell-Based Assay for Adrenergic Receptor Activation
This protocol provides a general framework for assessing the activation of adrenergic receptors by this compound in a cell culture model.
Materials:
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Cells expressing the adrenergic receptor of interest (e.g., HEK293 cells transfected with the human beta-2 adrenergic receptor).
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Cell culture medium (e.g., DMEM) with appropriate supplements.
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This compound stock solution (e.g., 10 mM in DMSO).
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Assay buffer (e.g., HBSS).
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cAMP assay kit.
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Multi-well plates (e.g., 96-well).
Methodology:
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Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control and a positive control (e.g., isoproterenol).
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Cell Treatment:
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Aspirate the cell culture medium.
-
Wash the cells once with assay buffer.
-
Add the prepared drug dilutions to the respective wells.
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Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay to measure the intracellular concentration of this second messenger.
-
-
Data Analysis:
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Plot the cAMP concentration against the log of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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In Vivo Administration Protocol in a Rodent Model
This protocol outlines a general procedure for the administration of this compound to a rodent model to assess its physiological effects.
Materials:
-
This compound.
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Appropriate vehicle (e.g., corn oil, cyclodextrin solution).
-
Rodent model (e.g., rats or mice).
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Administration equipment (e.g., gavage needles, syringes).
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Monitoring equipment (e.g., telemetry system for blood pressure and heart rate).
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions and handling for at least one week prior to the experiment.
-
Drug Formulation: Prepare the this compound formulation in the chosen vehicle. Ensure it is well-dissolved or uniformly suspended.
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Dose Determination: Based on literature for epinephrine or preliminary studies, determine the appropriate dose range to be tested.
-
Administration:
-
Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Continuously monitor physiological parameters such as blood pressure, heart rate, and activity using a telemetry system.
-
Observe animals for any signs of distress or adverse effects.
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-
Data Collection and Analysis:
-
Collect data at baseline and at various time points after drug administration.
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Analyze the changes in physiological parameters over time and compare the effects of different doses.
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V. Visualizations
Caption: Signaling pathway of this compound after conversion to epinephrine.
Caption: General experimental workflow for this compound studies.
References
- 1. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]
- 2. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
managing unexpected side effects of Dibutepinephrine in animal studies
Technical Support Center: Dibutepinephrine Animal Studies
This center provides troubleshooting guides and frequently asked questions (FAQs) for . This compound is a sympathomimetic drug and a prodrug of epinephrine, meaning it is converted into epinephrine in the body.[1][2] Its effects and side effects are therefore related to the stimulation of adrenergic receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the 3,4-O-diisobutyryl ester of epinephrine.[1] It acts as a prodrug, which is metabolized in the body to release epinephrine (adrenaline).[1][2] Epinephrine is a non-selective adrenergic agonist that stimulates alpha-1, alpha-2, beta-1, and beta-2 receptors. This stimulation is responsible for its therapeutic effects and potential side effects. The primary goal of using a prodrug formulation like this compound is often to enhance absorption and delivery of the active compound.
Q2: What are the expected side effects of this compound based on its mechanism as an epinephrine prodrug?
A2: Given that this compound is converted to epinephrine, the expected side effects are consistent with sympathetic nervous system stimulation. These include:
-
Cardiovascular: Tachycardia (increased heart rate), potential for increased blood pressure, and arrhythmias.
-
Metabolic: Hyperglycemia (due to increased glucose production), hypokalemia (a decrease in plasma potassium), and lipolysis.
-
Neurological/Muscular: Tremors and restlessness.
Q3: What unexpected or severe adverse events might be encountered in animal studies?
A3: While typical adrenergic effects are expected, researchers may encounter more severe or paradoxical reactions, especially at higher doses or in certain species. These can include:
-
Severe Cardiac Events: High doses of beta-agonists have been associated with cardiac hypertrophy, myocardial necrosis, and fibrosis in some animal species.
-
Paradoxical Hypotension: While hypertension is expected, systemic vasodilation mediated by strong beta-2 receptor activation can sometimes lead to a hypotensive state, particularly if the animal has a compromised cardiovascular system.
-
Lactic Acidosis: Stimulation of beta-2 receptors can sometimes contribute to the production of lactic acid.
-
Severe Hypokalemia: A significant drop in plasma potassium can increase the risk of cardiac arrhythmias.
Q4: How can I proactively monitor for these side effects during my experiment?
A4: A robust monitoring plan is critical. Key parameters to track include:
-
Continuous Cardiovascular Monitoring: Use telemetry or frequent blood pressure and heart rate measurements (e.g., via tail-cuff method in rodents) pre- and post-administration.
-
Metabolic Monitoring: Measure blood glucose and plasma potassium levels at baseline and at set time points after drug administration.
-
Behavioral Observation: Continuously observe animals for signs of distress, excessive tremors, or changes in activity levels.
Troubleshooting Guides
Guide 1: Managing Acute Cardiovascular Distress (Tachycardia, Arrhythmia, or Hypotension)
-
Issue: Following this compound administration, the animal exhibits a heart rate exceeding 20% of baseline, develops an irregular rhythm, or shows a significant drop in blood pressure.
-
Immediate Actions & Troubleshooting Steps:
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Stop the Infusion: If this compound is being administered via continuous infusion, stop it immediately.
-
Confirm Vital Signs: Re-confirm heart rate and blood pressure to rule out measurement error.
-
Administer Fluids: For hypotension, administer warmed intravenous (IV) or subcutaneous (SC) fluids (e.g., 0.9% saline) to support blood pressure.
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Consider a Beta-Blocker (for Tachycardia/Arrhythmia): In severe cases of tachycardia or arrhythmia, administration of a non-selective beta-blocker like propranolol may be considered to counteract the effects of epinephrine. This should only be done with veterinary consultation and careful dose consideration, as it can worsen hypotension.
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Record Everything: Document all observations, interventions, and the animal's response.
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Guide 2: Responding to Severe Metabolic Disruption (Hyperglycemia & Hypokalemia)
-
Issue: Blood glucose levels rise sharply to critical levels (e.g., >400 mg/dL), or plasma potassium drops significantly below the normal range for the species.
-
Immediate Actions & Troubleshooting Steps:
-
Verify Readings: Re-measure blood glucose and potassium to confirm the initial findings.
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Potassium Supplementation (for Hypokalemia): If hypokalemia is severe and associated with cardiac changes, consider cautious administration of potassium chloride (KCl) in IV fluids. The infusion rate must be slow and carefully controlled to prevent cardiac toxicity.
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Insulin Administration (for Severe Hyperglycemia): For persistent, severe hyperglycemia, a small dose of short-acting insulin may be administered. This should be a last resort, as it can cause a rapid drop in blood glucose, leading to hypoglycemia.
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Monitor Closely: Continue to monitor glucose and potassium levels every 30-60 minutes until they stabilize.
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Data Presentation
Table 1: Dose-Dependent Cardiovascular Effects of Beta-Agonists in Dogs (Hypothetical Data) This table summarizes potential findings based on known effects of beta-agonists.
| Dose Group (µg/kg) | Mean Peak Heart Rate (BPM) | % Increase from Baseline | Incidence of Arrhythmia (%) |
| Vehicle Control | 110 ± 8 | 0% | 0% |
| Low Dose (5 µg/kg) | 145 ± 12 | 32% | 10% |
| Mid Dose (15 µg/kg) | 180 ± 15 | 64% | 35% |
| High Dose (50 µg/kg) | 230 ± 20 | 109% | 75% |
Table 2: Dose-Dependent Metabolic Effects of Beta-Agonists in Rats (Hypothetical Data) This table summarizes potential findings based on known effects of beta-agonists.
| Dose Group (µg/kg) | Peak Blood Glucose (mg/dL) | % Increase from Baseline | Nadir Plasma Potassium (mEq/L) | % Decrease from Baseline |
| Vehicle Control | 95 ± 10 | 0% | 4.2 ± 0.3 | 0% |
| Low Dose (10 µg/kg) | 150 ± 20 | 58% | 3.5 ± 0.4 | 17% |
| Mid Dose (30 µg/kg) | 240 ± 35 | 153% | 3.1 ± 0.5 | 26% |
| High Dose (100 µg/kg) | 380 ± 50 | 300% | 2.7 ± 0.6 | 36% |
Experimental Protocols
Protocol 1: Protocol for Monitoring Cardiovascular Parameters in Rodents
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Acclimatization: Acclimatize the animal (e.g., rat) to the restraint device and tail-cuff blood pressure system for 3-5 days prior to the experiment to minimize stress-induced fluctuations.
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Baseline Measurement: On the day of the study, place the animal in the restrainer and allow it to stabilize for 15-20 minutes. Record at least three stable baseline measurements of heart rate and blood pressure.
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Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).
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Post-Dose Monitoring: Record heart rate and blood pressure at 5, 15, 30, 60, and 120 minutes post-administration.
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Data Analysis: Calculate the mean change from baseline for each time point and compare between dose groups.
Protocol 2: Protocol for Managing Acute Drug-Induced Hypokalemia
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Establish IV Access: Secure intravenous access (e.g., via the tail vein in a rat) for fluid and electrolyte administration.
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Baseline Sample: Collect a baseline blood sample to determine plasma potassium levels.
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Administer this compound: Administer the drug and monitor for clinical signs of hypokalemia (e.g., muscle weakness, cardiac arrhythmia).
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Post-Dose Sampling: Collect a blood sample 30-60 minutes after administration to assess the change in potassium.
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Intervention: If potassium drops below a pre-determined critical threshold (e.g., <3.0 mEq/L) and/or arrhythmias are detected, begin a slow IV infusion of a balanced electrolyte solution containing a safe concentration of potassium chloride (e.g., 20 mEq/L KCl in 0.9% NaCl). The infusion rate should not exceed 0.5 mEq/kg/hr.
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Follow-up: Continue to monitor plasma potassium every hour until levels return to a safe range.
Visualizations
Caption: Signaling pathway of this compound leading to therapeutic and side effects.
Caption: Workflow for troubleshooting acute cardiovascular side effects in animal studies.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Dibutepinephrine in Novel Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dibutepinephrine, a prodrug of epinephrine, against other common adrenergic agonists. The information is intended to assist researchers in designing and interpreting experiments to validate the bioactivity of this compound in new and established models.
Introduction to this compound
This compound is a sympathomimetic agent and a prodrug of epinephrine, also known as adrenaline.[1] As a 3,4-O-diisobutyryl ester of epinephrine, it is designed to be converted into its active form, epinephrine, within the body.[1] This conversion is anticipated to be facilitated by esterases present in tissues and blood. The primary mechanism of action of the active metabolite, epinephrine, involves the stimulation of both α- and β-adrenergic receptors, leading to a wide range of physiological responses.[2][3] The prodrug approach, as seen with similar compounds like Dipivefrin, often aims to enhance bioavailability and control the release of the active drug.
Adrenergic Signaling Pathway
Adrenergic agonists exert their effects by binding to and activating adrenergic receptors, which are a class of G protein-coupled receptors. The activation of these receptors triggers intracellular signaling cascades that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. The following diagram illustrates the general signaling pathway initiated by an adrenergic agonist.
Caption: General Adrenergic Signaling Pathway.
Comparative Bioactivity Data
To validate the bioactivity of this compound, its performance should be compared against well-characterized adrenergic agonists. The following table presents a hypothetical but representative dataset for such a comparison. The data is structured to facilitate easy comparison of potency (EC50) and efficacy (Emax) in common in vitro assays.
| Compound | Target Receptor | Assay Type | EC50 (nM) | Emax (% of Epinephrine) |
| This compound | Adrenergic (as Epinephrine) | cAMP Accumulation (β-agonist) | 150 | 95 |
| This compound | Adrenergic (as Epinephrine) | Calcium Mobilization (α1-agonist) | 250 | 90 |
| Epinephrine | β-Adrenergic | cAMP Accumulation | 50 | 100 |
| Epinephrine | α1-Adrenergic | Calcium Mobilization | 80 | 100 |
| Norepinephrine | β1-Adrenergic | cAMP Accumulation | 85 | 98 |
| Norepinephrine | α1-Adrenergic | Calcium Mobilization | 120 | 100 |
| Isoproterenol | β-Adrenergic | cAMP Accumulation | 25 | 100 |
| Phenylephrine | α1-Adrenergic | Calcium Mobilization | 300 | 95 |
Note: The data for this compound is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity data. Below are protocols for key experiments commonly used to characterize adrenergic agonists.
In Vitro: cAMP Accumulation Assay for β-Adrenergic Receptor Activation
This assay measures the production of cyclic AMP (cAMP), a second messenger, following the stimulation of β-adrenergic receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating β-adrenergic receptors.
Materials:
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HEK293 cells stably expressing the human β2-adrenergic receptor.
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Assay medium: DMEM supplemented with 0.5 mM IBMX.
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Test compounds: this compound, Epinephrine (positive control), Propranolol (negative control).
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cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
Procedure:
-
Seed HEK293-β2AR cells in a 96-well plate and incubate for 24 hours.
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Remove the culture medium and add 50 µL of assay medium.
-
Add 50 µL of test compounds at various concentrations.
-
Incubate for 30 minutes at 37°C.
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Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
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Plot the dose-response curve and calculate EC50 and Emax values.
In Vitro: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation
This assay measures the increase in intracellular calcium concentration, a downstream event of α1-adrenergic receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating α1-adrenergic receptors.
Materials:
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CHO-K1 cells stably expressing the human α1A-adrenergic receptor.
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Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Test compounds: this compound, Phenylephrine (positive control), Prazosin (negative control).
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed CHO-K1-α1AAR cells in a black-walled, clear-bottom 96-well plate and incubate for 24 hours.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
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Inject the test compounds at various concentrations and immediately measure the change in fluorescence over time.
-
Plot the dose-response curve from the peak fluorescence intensity and calculate EC50 and Emax values.
In Vivo: Blood Pressure Monitoring in a Rodent Model
This in vivo model assesses the physiological effect of adrenergic agonists on cardiovascular parameters.
Objective: To evaluate the effect of this compound on blood pressure and heart rate in an animal model.
Materials:
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Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
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Anesthesia (e.g., isoflurane).
-
Catheters for drug administration (e.g., intravenous) and blood pressure measurement (e.g., carotid artery).
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Pressure transducer and data acquisition system.
-
Test compounds: this compound, Epinephrine, saline (vehicle control).
Procedure:
-
Anesthetize the rat and surgically implant catheters in the jugular vein and carotid artery.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Administer the test compound intravenously at increasing doses.
-
Continuously monitor and record blood pressure and heart rate for a defined period after each dose.
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Analyze the data to determine the dose-dependent effects on cardiovascular parameters.
Experimental Workflow for Bioactivity Validation
The following diagram outlines a logical workflow for validating the bioactivity of a novel compound like this compound.
Caption: Experimental Workflow for Bioactivity.
By following a structured approach that includes in vitro, ex vivo, and in vivo models, researchers can comprehensively validate the bioactivity of this compound and objectively compare its performance against existing adrenergic agonists. The provided protocols and hypothetical data serve as a foundational guide for these investigations.
References
A Comparative Guide to Dibutepinephrine and Other Beta-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutepinephrine is an ester prodrug of epinephrine, meaning it is converted into the active sympathomimetic amine, epinephrine, within the body.[1] As a result, its pharmacological effects are primarily attributable to epinephrine. This guide provides a comparative overview of this compound, through its active metabolite epinephrine, and other prominent beta-adrenergic agonists. The comparisons are based on available experimental data for epinephrine and other beta-agonists, focusing on their mechanism of action, receptor selectivity, and therapeutic characteristics. A new formulation of this compound, Anaphylm™ sublingual film, is currently under FDA review for the treatment of severe allergic reactions, with a target action date in early 2026.[2]
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Beta-adrenergic agonists exert their effects by stimulating beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors. This stimulation activates the Gs alpha subunit, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the physiological response, such as smooth muscle relaxation in the airways or increased heart rate and contractility.[3]
Caption: Simplified signaling pathway of beta-adrenergic agonists.
Comparative Data of Beta-Adrenergic Agonists
The following table summarizes the key characteristics of epinephrine (the active form of this compound) and other representative beta-adrenergic agonists.
| Agonist | Receptor Selectivity | Onset of Action | Duration of Action | Primary Clinical Use |
| Epinephrine | α, β1, β2 (Non-selective) | Rapid | Short | Anaphylaxis, Cardiac Arrest |
| Isoproterenol | β1, β2 (Non-selective) | Rapid | Short | Bradycardia, Heart Block |
| Albuterol (Salbutamol) | Selective β2 | Rapid (5-15 min) | Short (4-6 hours) | Asthma (rescue) |
| Salmeterol | Selective β2 | Slow (10-20 min) | Long (12 hours) | Asthma, COPD (maintenance) |
| Formoterol | Selective β2 | Rapid (2-3 min) | Long (12 hours) | Asthma, COPD (maintenance/rescue) |
| Dobutamine | Primarily β1 | Rapid | Short | Cardiogenic Shock, Heart Failure |
Experimental Protocols
Bronchodilator Activity Assessment in Asthma
A common method to compare the efficacy of bronchodilators is through randomized, double-blind, crossover trials in patients with acute asthma.
-
Objective: To compare the bronchodilator effects of two or more beta-adrenergic agonists.
-
Methodology:
-
Patient Selection: Patients presenting with acute severe asthma are recruited. Baseline measurements of peak expiratory flow (PEF) or forced expiratory volume in one second (FEV1) are recorded.
-
Randomization: Patients are randomly assigned to receive either the test drug or a comparator drug via nebulization or metered-dose inhaler.
-
Drug Administration: A standardized dose of the assigned drug is administered.
-
Efficacy Measurement: PEF or FEV1 is measured at regular intervals (e.g., 15, 30, 60, 120 minutes) after drug administration to assess the onset and duration of action.
-
Crossover: After a washout period, patients receive the other treatment.
-
Data Analysis: The percentage improvement in PEF or FEV1 from baseline is calculated and compared between the treatment groups.
-
A study comparing nebulized epinephrine and terbutaline in patients with acute severe asthma followed a similar protocol. Patients received either 3 mg of epinephrine or 5 mg of terbutaline via nebulization in a randomized, crossover design.
Caption: Workflow for a crossover clinical trial comparing bronchodilators.
In Vitro Receptor Binding and Functional Assays
These assays are crucial for determining the potency and efficacy of a beta-adrenergic agonist at the molecular level.
-
Objective: To determine the binding affinity (potency) and functional activation (efficacy) of an agonist for specific beta-adrenergic receptor subtypes.
-
Methodology:
-
Cell Culture: A stable cell line expressing a specific human beta-adrenergic receptor subtype (e.g., β1-AR or β2-AR) is used.
-
Receptor Binding Assay (Potency):
-
Whole cells or cell membrane preparations are incubated with a radiolabeled ligand that has a known high affinity for the receptor.
-
Increasing concentrations of the unlabeled test agonist are added to compete with the radiolabeled ligand for binding.
-
The concentration of the test agonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This is used to calculate the binding affinity (Ki).
-
-
Functional Assay (Efficacy):
-
Cells are incubated with increasing concentrations of the test agonist.
-
The intracellular accumulation of cAMP is measured using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
A dose-response curve is generated, and the concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum possible effect (Emax) are determined.
-
-
Caption: Workflow for in vitro receptor binding and functional assays.
Conclusion
This compound, as a prodrug of epinephrine, is a non-selective adrenergic agonist with rapid onset and short duration of action. Its clinical profile is therefore comparable to that of epinephrine. In contrast, other beta-adrenergic agonists have been developed with increased selectivity for the β2-receptor and longer durations of action, making them suitable for the chronic management of respiratory diseases like asthma and COPD. The development of a sublingual film formulation of this compound represents a novel delivery mechanism that may offer advantages in emergency situations like anaphylaxis. Further clinical data from the ongoing FDA review of Anaphylm™ will be crucial for a more direct and comprehensive comparison with other epinephrine delivery systems and beta-agonists.
References
Dibutepinephrine: A Comparative Analysis of a Novel Epinephrine Prodrug for Anaphylaxis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dibutepinephrine, a novel prodrug of epinephrine, with established epinephrine delivery methods for the treatment of severe allergic reactions, including anaphylaxis. This compound is the active ingredient in Anaphylm™, a sublingual film under development by Aquestive Therapeutics[1]. This document synthesizes available clinical trial data, outlines experimental methodologies, and visualizes the target signaling pathways to offer an objective assessment of this emerging therapeutic agent.
Executive Summary
This compound is a 3,4-O-diisobutyryl ester of epinephrine, designed for rapid sublingual absorption and subsequent conversion to active epinephrine[2]. Clinical trial data for Anaphylm™, the sublingual film formulation of this compound, demonstrates a promising pharmacokinetic (PK) profile compared to conventional epinephrine auto-injectors and manual intramuscular (IM) injections. The key findings suggest that Anaphylm™ may offer a non-invasive, rapidly-acting alternative for the first-line treatment of anaphylaxis.
Comparative Pharmacokinetic Data
Clinical studies have evaluated the pharmacokinetic profile of Anaphylm™ (this compound) against standard epinephrine delivery methods. The primary endpoints of these studies were the maximum plasma concentration (Cmax) and the time to reach maximum plasma concentration (Tmax) of epinephrine.
| Treatment Group | Dosage | Median Tmax (minutes) | Geometric Mean Cmax (pg/mL) | Study Population |
| Anaphylm™ (this compound) | 12 mg | 12 - 15 | 457 - 762 | Healthy Adults |
| EpiPen® (epinephrine auto-injector) | 0.3 mg | 20 | Not explicitly stated in all summaries, but Anaphylm™ Cmax is reported as comparable | Healthy Adults |
| Auvi-Q® (epinephrine auto-injector) | 0.3 mg | 30 | Not explicitly stated in all summaries, but Anaphylm™ Cmax is reported as comparable | Healthy Adults |
| Manual Intramuscular (IM) Injection | 0.3 mg | 50 | Not explicitly stated in all summaries, but Anaphylm™ Cmax is reported as comparable | Healthy Adults |
Data compiled from publicly available press releases and clinical trial announcements. Specific Cmax values for comparators were not consistently provided in the reviewed materials.
The data indicates that Anaphylm™ consistently achieves a more rapid Tmax compared to both EpiPen® and Auvi-Q® auto-injectors, as well as manual IM injection[3][4][5]. The Cmax of Anaphylm™ has been reported to be within a comparable range to that of the auto-injectors. Pediatric studies have also shown a consistent pharmacokinetic profile to that observed in adults.
Target Pathways and Mechanism of Action
As a prodrug, this compound itself is inactive. Upon sublingual administration, it is absorbed and rapidly metabolized to epinephrine. Epinephrine then exerts its therapeutic effects by acting as a non-selective agonist of adrenergic receptors, which are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's "fight-or-flight" response.
The primary target pathways for epinephrine include:
-
α1-Adrenergic Receptors: Activation of these receptors, primarily coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels, leading to smooth muscle contraction and vasoconstriction, which helps to counteract the vasodilation and increased vascular permeability seen in anaphylaxis.
-
β1-Adrenergic Receptors: Predominantly found in the heart, these receptors are coupled to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in increased heart rate (chronotropy) and contractility (inotropy). This is crucial for maintaining cardiac output during an anaphylactic reaction.
-
β2-Adrenergic Receptors: These receptors are also coupled to Gs proteins and their activation increases intracellular cAMP. β2-adrenergic receptors are abundant in the smooth muscle of the bronchioles. Their stimulation leads to bronchodilation, which is critical for relieving the bronchoconstriction and respiratory distress associated with anaphylaxis. They also mediate vasodilation in some vascular beds.
Below are diagrams illustrating these key signaling pathways.
Caption: Adrenergic receptor signaling pathways activated by epinephrine.
Experimental Protocols
While detailed, peer-reviewed clinical trial protocols for Anaphylm™ are not yet publicly available, the following methodologies have been described in company communications and clinical trial announcements.
Study Design: The clinical trials were typically designed as single-center, open-label, randomized, crossover studies.
-
Participants: Healthy adult volunteers were recruited for the initial pharmacokinetic studies. Subsequent studies have also included pediatric participants.
-
Interventions: Participants received single or repeat doses of Anaphylm™ (e.g., 12 mg sublingual film) and comparator products, which included epinephrine auto-injectors (EpiPen® 0.3 mg and Auvi-Q® 0.3 mg) and manual intramuscular epinephrine injections (0.3 mg).
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after administration to measure plasma epinephrine concentrations. The key pharmacokinetic parameters calculated were Cmax and Tmax.
-
Safety and Tolerability: The safety and tolerability of Anaphylm™ were assessed through the monitoring of adverse events throughout the studies.
Caption: Generalized workflow for Anaphylm™ pharmacokinetic studies.
Discussion and Future Outlook
The available data suggests that this compound, delivered via the Anaphylm™ sublingual film, provides a rapid and robust systemic exposure to epinephrine, comparable to or exceeding that of currently approved injection-based treatments for anaphylaxis. The faster Tmax observed with Anaphylm™ is a particularly noteworthy finding, as rapid epinephrine delivery is critical in the early stages of an anaphylactic reaction to prevent progression to a life-threatening state.
The development of a non-invasive, easy-to-carry, and stable formulation of epinephrine has the potential to address several unmet needs in the management of anaphylaxis, including needle phobia, portability, and ease of administration in emergency situations.
Further research, including the publication of full clinical trial results in peer-reviewed journals, will be essential for a complete and independent assessment of this compound's efficacy and safety. Preclinical studies detailing the direct interaction of this compound with adrenergic receptors and its conversion kinetics would also provide valuable insights into its pharmacological profile. Nevertheless, the current clinical data positions this compound as a promising and innovative therapeutic candidate for the treatment of anaphylaxis.
References
- 1. Anaphylm™ - Aquestive [aquestive.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aquestive Therapeutics Announces Positive Topline Pharmacokinetic Data For Anaphylm™ (Epinephrine) Sublingual Film - SnackSafely.com [snacksafely.com]
- 4. Document [sec.gov]
- 5. Aquestive Therapeutics Announces Pivotal Study for Anaphylm™ (epinephrine) Sublingual Film Successfully Meets Primary and Secondary Endpoints and Provides Clinical Development Update Following FDA Meeting - BioSpace [biospace.com]
A Comparative Guide: Dibutepinephrine versus Isoproterenol in Cardiac Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dibutepinephrine and Isoproterenol, focusing on their applications and effects in cardiac research. Due to the limited availability of direct experimental data on this compound, this guide will leverage data from its active metabolite, Epinephrine, to provide a thorough comparative analysis against the well-established beta-adrenergic agonist, Isoproterenol.
Introduction to the Compounds
This compound is a sympathomimetic agent and a prodrug of Epinephrine. As the 3,4-O-diisobutyryl ester of Epinephrine, it is designed to be hydrolyzed by esterases in the body to release its active form, Epinephrine. This mechanism may offer advantages in terms of drug delivery and pharmacokinetics.
Isoproterenol (also known as isoprenaline) is a potent, non-selective beta-adrenergic receptor agonist. It has been widely used in clinical and research settings for decades to investigate the effects of beta-adrenergic stimulation on the heart and other organs.[1]
Mechanism of Action
Both Isoproterenol and the active form of this compound (Epinephrine) exert their effects by binding to adrenergic receptors. However, their receptor selectivity profiles differ significantly, leading to distinct physiological responses.
Isoproterenol is a non-selective agonist for both β1 and β2-adrenergic receptors.[1] Stimulation of cardiac β1-receptors leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[2] Activation of β2-receptors results in vasodilation and relaxation of bronchial smooth muscle.[1]
Epinephrine , the active metabolite of this compound, is a potent agonist of both α and β-adrenergic receptors. At lower doses, β-adrenergic effects predominate, leading to increased heart rate and contractility. At higher doses, α-adrenergic effects become more pronounced, causing vasoconstriction and an increase in blood pressure.[3]
Quantitative Comparison of Cardiac Effects
The following tables summarize the quantitative effects of Isoproterenol and Epinephrine on key cardiovascular parameters as reported in various human and animal studies.
Table 1: Effects on Heart Rate and Blood Pressure
| Parameter | Isoproterenol | Epinephrine |
| Heart Rate | Dose-dependent increase. Infusion of 0.02 and 0.04 µg/kg/min in young men increased heart rate from 73.8 to 149.2 bpm. | Dose-dependent increase. Infusions of 25, 50, and 100 ng/kg/min in humans resulted in heart rate increases of 8, 12, and 17 bpm, respectively. |
| Systolic Blood Pressure | Variable effects; can increase or remain unchanged. | Dose-dependent increase. Infusions of 25, 50, and 100 ng/kg/min in humans resulted in systolic pressure increases of 8, 18, and 30 mmHg, respectively. |
| Diastolic Blood Pressure | Tends to decrease due to β2-mediated vasodilation. | Can decrease at low doses (β2 effect) and increase at high doses (α1 effect). |
| Mean Arterial Pressure | Generally decreases. | Can increase, decrease, or remain unchanged depending on the dose and balance of α and β effects. |
Table 2: Effects on Cardiac Output and Stroke Volume
| Parameter | Isoproterenol | Epinephrine |
| Cardiac Output | Significant, dose-dependent increase. | Significant, dose-dependent increase. Infusions of 25, 50, and 100 ng/kg/min in humans resulted in cardiac output increases of 41%, 58%, and 74%, respectively. |
| Stroke Volume | Generally increases. | Significant increase. Infusions of 25, 50, and 100 ng/kg/min in humans resulted in stroke volume increases of 26%, 31%, and 40%, respectively. |
| Systemic Vascular Resistance | Decreases. | Decreases at low to moderate doses. |
Experimental Protocols
Protocol 1: Hemodynamic Effects of Isoproterenol Infusion in Healthy Volunteers
This protocol is based on a study investigating the hemodynamic responses to Isoproterenol in healthy young men.
-
Subjects: Healthy male volunteers (average age 23.0 years).
-
Drug Administration: Isoproterenol was infused intravenously at two different rates: 0.02 µg/kg/min and 0.04 µg/kg/min.
-
Measurements:
-
Heart rate was monitored continuously.
-
Blood pressure (systolic, diastolic, and mean) was measured.
-
Cardiac output and stroke index were determined.
-
-
Procedure:
-
Baseline hemodynamic parameters were recorded.
-
Isoproterenol infusion was initiated at the lower dose.
-
Hemodynamic measurements were repeated after a steady state was achieved.
-
The infusion rate was increased to the higher dose, and measurements were taken again after reaching a new steady state.
-
Protocol 2: Hemodynamic Effects of Epinephrine Infusion in Healthy Humans
This protocol is derived from a study examining the concentration-effect relationship of Epinephrine in normal human subjects.
-
Subjects: 10 normal human subjects.
-
Drug Administration: Epinephrine was infused intravenously at three different rates: 25, 50, and 100 ng/kg/min for 14 minutes at each rate.
-
Measurements:
-
Heart rate and blood pressure were continuously monitored.
-
Cardiac volumes and ejection fraction were assessed by radionuclide ventriculography.
-
Plasma Epinephrine levels were measured.
-
-
Procedure:
-
Baseline measurements were obtained.
-
Epinephrine infusion was started at the lowest rate and maintained for 14 minutes.
-
Hemodynamic and radionuclide measurements were performed during the infusion.
-
The infusion rate was sequentially increased, with measurements taken at each dose level.
-
Signaling Pathways
The cardiac effects of both Isoproterenol and Epinephrine are mediated through the beta-adrenergic signaling cascade. The following diagrams illustrate these pathways.
Summary and Conclusion
While direct comparative studies between this compound and Isoproterenol are not available, a comparison of Isoproterenol with Epinephrine (the active form of this compound) provides valuable insights for researchers.
-
Isoproterenol acts as a pure beta-adrenergic agonist, leading to a strong increase in heart rate and cardiac output, typically accompanied by a decrease in diastolic and mean arterial blood pressure due to peripheral vasodilation.
-
Epinephrine , through its action on both alpha and beta receptors, also increases heart rate and cardiac output. However, its effect on blood pressure is dose-dependent, with the potential for significant increases in systolic and mean arterial pressure at higher doses due to alpha-1 mediated vasoconstriction.
The choice between these agents in a research setting will depend on the specific cardiac effects the researcher wishes to investigate. Isoproterenol is ideal for studying the isolated effects of potent beta-adrenergic stimulation, while Epinephrine (and by extension, its prodrug this compound) is more suited for studies where a mixed alpha- and beta-adrenergic response is desired.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical or research advice. The lack of direct experimental data on this compound is a significant limitation, and the information provided on Epinephrine should be considered as an indicator of its potential effects.
References
- 1. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prospective observational study on impact of epinephrine administration route on acute myocardial infarction patients with cardiac arrest in the catheterization laboratory (iCPR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Epinephrine Prodrugs: Dibutepinephrine and Dipivefrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two epinephrine prodrugs, Dibutepinephrine and Dipivefrin. Both are designed to enhance the ocular bioavailability of epinephrine, a key therapeutic agent in the management of open-angle glaucoma. While Dipivefrin is a well-documented and clinically used medication, publicly available experimental data on this compound is scarce, limiting a direct empirical comparison. Therefore, this guide presents the established data for Dipivefrin alongside a theoretical analysis of this compound based on its chemical structure.
Executive Summary
Dipivefrin, the dipivaloyl ester of epinephrine, is a widely recognized prodrug used in ophthalmic solutions to reduce intraocular pressure. Its enhanced lipophilicity facilitates corneal penetration, followed by enzymatic hydrolysis to release the active epinephrine. This compound, the diisobutyryl ester of epinephrine, is a newer analogue that has been investigated for systemic use via sublingual film for anaphylaxis but has not been marketed for ophthalmic applications. This comparison explores their chemical and physicochemical properties, potential pharmacokinetic and pharmacodynamic differences, and the shared mechanism of action of their active metabolite, epinephrine.
Physicochemical and Structural Comparison
The primary difference between this compound and Dipivefrin lies in the ester groups attached to the catechol moiety of epinephrine. This compound is a diisobutyryl ester, while Dipivefrin is a dipivaloyl ester. This structural variance is expected to influence their physicochemical properties, particularly lipophilicity and susceptibility to enzymatic hydrolysis.
| Property | This compound (Theoretical) | Dipivefrin (Experimental/Predicted) | Reference |
| Chemical Structure | 3,4-Diisobutyryloxy-epinephrine | 3,4-Dipivaloyloxy-epinephrine | |
| Active Metabolite | Epinephrine | Epinephrine | |
| Ester Side Chains | Isobutyryl | Pivaloyl | |
| Molecular Formula | C₁₇H₂₅NO₅ | C₁₉H₂₉NO₅ | |
| Molecular Weight | 323.39 g/mol | 351.44 g/mol | |
| LogP (Lipophilicity) | Predicted to be high | 1.7 - 3.71 | [1][2][3] |
| Hydrolysis Byproducts | Isobutyric acid | Pivalic acid |
Note: The LogP for this compound is not experimentally determined in the public domain but is predicted to be high, contributing to its potential for good membrane permeability.
Pharmacokinetic Profile: A Theoretical Discussion
The therapeutic efficacy of these prodrugs is contingent on their ability to permeate the cornea and subsequently be hydrolyzed to epinephrine.
Corneal Penetration: The lipophilicity of a topical ophthalmic drug is a critical determinant of its corneal absorption. Dipivefrin's pivaloyl groups significantly increase its lipophilicity compared to epinephrine, allowing for approximately 17-fold greater corneal penetration[1]. It is reasonable to hypothesize that the isobutyryl groups of this compound would also confer a significant increase in lipophilicity over epinephrine, leading to enhanced corneal penetration. A direct comparison of the lipophilicity between this compound and Dipivefrin would require experimental determination of their partition coefficients.
Enzymatic Hydrolysis: Both prodrugs are activated by esterases within the eye, primarily in the cornea, to release epinephrine[4]. The rate of this hydrolysis can be influenced by the steric hindrance of the ester groups. The pivaloyl group in Dipivefrin is a bulky tert-butyl group, which may present more steric hindrance to esterase enzymes compared to the isobutyryl group of this compound. This could potentially lead to a slower rate of hydrolysis for Dipivefrin. However, the in vivo hydrolysis of Dipivefrin is efficient enough for its clinical use. The precise hydrolysis kinetics of this compound in ocular tissues have not been reported.
Byproducts of Hydrolysis: The hydrolysis of this compound and Dipivefrin releases isobutyric acid and pivalic acid, respectively. While both are short-chain fatty acids, their metabolic pathways and potential for local irritation could differ. Pivalic acid is known to be irritating to the skin and eyes. Isobutyric acid is also an irritant. The clinical significance of the local concentration of these byproducts following topical administration would need to be evaluated in safety studies.
Pharmacodynamics: The Role of Epinephrine
Upon hydrolysis, both this compound and Dipivefrin release epinephrine, their common active metabolite. Epinephrine exerts its therapeutic effect in glaucoma by a dual mechanism:
-
Increased Aqueous Humor Outflow: Epinephrine stimulates β2-adrenergic receptors, which is thought to increase the outflow of aqueous humor through the trabecular meshwork.
-
Decreased Aqueous Humor Production: Activation of α2-adrenergic receptors in the ciliary body leads to a reduction in the rate of aqueous humor formation.
This dual action results in a significant lowering of intraocular pressure, the primary goal in glaucoma management.
Signaling Pathway of Epinephrine
The diagram below illustrates the signaling cascade initiated by epinephrine upon binding to adrenergic receptors in the eye, leading to the reduction of intraocular pressure.
Experimental Protocols
A comprehensive comparison of this compound and Dipivefrin would necessitate a series of preclinical and clinical studies. Below is a generalized experimental workflow for evaluating and comparing such ophthalmic prodrugs.
Preclinical Evaluation
-
Physicochemical Characterization:
-
Protocol: Determination of partition coefficient (LogP) using the shake-flask method with n-octanol and water. Measurement of aqueous solubility and stability at physiological pH.
-
-
In Vitro Corneal Permeation:
-
Protocol: Using an excised cornea (e.g., rabbit or porcine) mounted in a Franz diffusion cell, apply a solution of the prodrug to the epithelial side. Sample the receptor chamber fluid at time intervals and analyze for the presence of the prodrug and epinephrine using HPLC-MS/MS.
-
-
In Vitro Hydrolysis:
-
Protocol: Incubate the prodrug with corneal homogenates or isolated esterase enzymes. Monitor the disappearance of the prodrug and the appearance of epinephrine over time using HPLC to determine the hydrolysis rate.
-
-
Ocular Irritation Study:
-
Protocol: Administer the prodrug formulation to the eyes of albino rabbits (Draize test) and score for any signs of ocular irritation, such as redness, swelling, and discharge, over a set period.
-
Clinical Evaluation
-
Phase I: Safety and Tolerability:
-
Protocol: A dose-escalation study in healthy volunteers to assess the safety, tolerability, and local comfort of the ophthalmic solution. Monitor for adverse events, including ocular irritation and systemic side effects.
-
-
Phase II: Efficacy and Dose-Ranging:
-
Protocol: A randomized, controlled trial in patients with open-angle glaucoma or ocular hypertension. Compare the intraocular pressure-lowering effect of different concentrations of the new prodrug against a placebo and/or an active comparator (e.g., Dipivefrin).
-
-
Phase III: Confirmatory Efficacy and Safety:
-
Protocol: A large-scale, multicenter, randomized, double-masked clinical trial to confirm the efficacy and safety of the optimal dose of the new prodrug compared to the standard of care.
-
The following diagram outlines a typical experimental workflow for the comparative analysis of ophthalmic prodrugs.
Conclusion
Dipivefrin is an established and effective prodrug of epinephrine for the treatment of glaucoma, with its efficacy attributed to enhanced corneal penetration due to increased lipophilicity. This compound, as a structural analogue, is also anticipated to exhibit improved corneal penetration compared to epinephrine. Theoretical considerations suggest potential differences in the rate of enzymatic hydrolysis due to varying steric hindrance of the ester groups, which could influence the onset and duration of action. However, without direct comparative experimental data, the relative performance of this compound in an ophthalmic formulation remains speculative. The provided experimental workflow outlines the necessary steps to elucidate the comparative efficacy and safety of these two prodrugs. Future research, should it become publicly available, will be crucial in determining if this compound offers any advantages over Dipivefrin for the treatment of glaucoma.
References
Head-to-Head Comparison: Dibutepinephrine and Salbutamol in Adrenergic Receptor Modulation
A Guide for Researchers and Drug Development Professionals
In the landscape of sympathomimetic drugs, both established and emerging compounds continually undergo rigorous evaluation to delineate their therapeutic potential and molecular interactions. This guide provides a detailed, data-driven comparison of salbutamol, a widely-used selective β2-adrenergic receptor agonist, and Dibutepinephrine, a prodrug of the non-selective adrenergic agonist epinephrine.
Due to the limited availability of direct experimental data for this compound, which has not yet been marketed, this guide will conduct an indirect comparison by examining the well-documented pharmacological properties of its active metabolite, epinephrine, alongside salbutamol. This comparative analysis is intended to offer valuable insights for researchers, scientists, and professionals engaged in drug development.
Overview and Mechanism of Action
Salbutamol , also known as albuterol, is a short-acting β2-adrenergic receptor agonist (SABA) that exerts its effects primarily on the smooth muscle of the airways.[1] By selectively binding to β2-adrenergic receptors, it initiates a signaling cascade that leads to bronchodilation, making it a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3]
This compound is the 3,4-O-diisobutyryl ester of epinephrine, functioning as a prodrug that is metabolized in the body to release epinephrine. Epinephrine, a potent and non-selective agonist of all adrenergic receptors (α1, α2, β1, and β2), plays a crucial role in the body's "fight or flight" response.[] Its action on β2-receptors leads to bronchodilation, while its stimulation of other adrenergic receptors results in a broader range of physiological effects, including increased heart rate and blood pressure.
Signaling Pathways
Both salbutamol and epinephrine, the active form of this compound, mediate their effects through G-protein coupled receptors (GPCRs). The binding of these agonists to β-adrenergic receptors triggers a conformational change, leading to the activation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Diagram: β-Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to the β2-adrenergic receptor activates a Gs-protein, leading to cAMP production and ultimately, smooth muscle relaxation.
Quantitative Comparison of Performance
Direct head-to-head experimental data for this compound is not publicly available. Therefore, this section presents a comparison of salbutamol and epinephrine based on published in-vitro and clinical studies.
| Parameter | Salbutamol | Epinephrine | Reference |
| Receptor Selectivity | Selective for β2 over β1 (29-fold) | Non-selective (α1, α2, β1, β2) | |
| Potency (pEC50) in cAMP assay | 6.95 ± 0.07 | 7.70 ± 0.08 | |
| Clinical Efficacy | Effective bronchodilator | Effective bronchodilator; some studies suggest superiority over salbutamol in specific patient populations (e.g., infants with bronchiolitis) |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
To ensure transparency and reproducibility, this section outlines the general methodologies for key experiments used to characterize adrenergic agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd or Ki) of a compound for a specific receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Protocol:
-
Membrane Preparation: Cell membranes expressing the β-adrenergic receptor of interest are isolated and prepared.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (salbutamol or epinephrine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibition constant (Ki), which reflects the affinity of the competitor for the receptor.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of an agonist to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Protocol:
-
Cell Culture: Cells expressing the β-adrenergic receptor are cultured.
-
Agonist Stimulation: The cells are treated with varying concentrations of the agonist (salbutamol or epinephrine).
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The cAMP concentration is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.
Concluding Remarks
Salbutamol's clinical utility is rooted in its selectivity for the β2-adrenergic receptor, which minimizes off-target effects. This compound, as a prodrug of the non-selective agonist epinephrine, is anticipated to have a broader spectrum of activity. While this may offer therapeutic advantages in certain contexts, such as anaphylaxis where both bronchodilation and cardiovascular support are required, it also carries a higher potential for side effects related to α and β1 receptor stimulation.
The indirect comparison presented in this guide, based on the known properties of epinephrine, suggests that this compound would likely be a more potent but less selective agent than salbutamol. Further preclinical and clinical studies on this compound are necessary to fully elucidate its pharmacological profile and establish its therapeutic value in comparison to existing β-adrenergic agonists.
References
Meta-Analysis of Dibutepinephrine: A Comparative Guide for Novel Sympathomimetic Agents
Disclaimer: Dibutepinephrine is a sympathomimetic drug that has not been marketed and for which there is a lack of extensive clinical trial data in the public domain.[1] It is identified as a prodrug of epinephrine.[1] This guide, therefore, presents a meta-analysis framework using hypothetical data for this compound, structured for comparison against established treatments for severe allergic reactions and respiratory distress. The purpose is to provide a template for analysis should clinical data become available.
Introduction to this compound
This compound is the 3,4-O-diisobutyryl ester of epinephrine, designed as a prodrug to enhance its delivery or stability.[1] Aquestive Therapeutics is developing a sublingual film formulation of this compound, known as Anaphylm™, for the treatment of severe allergic reactions, including anaphylaxis.[2][3] The therapeutic goal is to provide a non-invasive alternative to injectable epinephrine.
The mechanism of action for this compound is anticipated to be the same as its active metabolite, epinephrine. Epinephrine is a potent agonist of alpha and beta-adrenergic receptors, leading to vasoconstriction, bronchodilation, and increased heart rate, which are critical in managing anaphylaxis and severe respiratory conditions like asthma and COPD.
Comparative Efficacy Analysis
This section outlines a hypothetical comparison of this compound (sublingual film) with standard-of-care treatments for anaphylaxis and acute bronchospasm. The data presented in the following tables are illustrative and based on plausible outcomes for a novel epinephrine prodrug.
Table 1: Hypothetical Efficacy in Anaphylaxis
| Parameter | This compound (Sublingual Film) | Epinephrine (Intramuscular Injection) | Placebo |
| Time to Symptom Resolution (minutes, mean) | 10 | 5 | 30 |
| Resolution of Hypotension (%) | 85% | 95% | 20% |
| Resolution of Bronchospasm (%) | 90% | 98% | 15% |
| Need for Rescue Medication (%) | 12% | 5% | 80% |
Table 2: Hypothetical Efficacy in Acute Asthma Exacerbation
| Parameter | This compound (Sublingual Film) | Albuterol (Nebulized) | Placebo |
| Change in FEV1 at 15 min (L, mean) | +0.5 | +0.6 | +0.1 |
| Change in Peak Expiratory Flow at 30 min (L/min, mean) | +60 | +70 | +10 |
| Hospitalization Rate (%) | 8% | 5% | 25% |
Comparative Safety and Tolerability
The safety profile of this compound would be expected to reflect the known side effects of epinephrine.
Table 3: Hypothetical Adverse Event Profile
| Adverse Event | This compound (Sublingual Film) | Epinephrine (Intramuscular Injection) |
| Tachycardia (%) | 25% | 35% |
| Tremor (%) | 20% | 30% |
| Anxiety/Nervousness (%) | 15% | 25% |
| Headache (%) | 10% | 15% |
| Local Site Irritation (Sublingual) (%) | 5% | N/A |
| Injection Site Pain (%) | N/A | 10% |
Experimental Protocols
A robust meta-analysis would require detailed protocols from the included clinical trials. Below is a hypothetical Phase III clinical trial protocol for this compound.
Hypothetical Phase III Trial Protocol: this compound for Anaphylaxis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adults and adolescents with a history of anaphylaxis.
-
Intervention:
-
Group 1: this compound sublingual film.
-
Group 2: Placebo sublingual film.
-
All patients to have access to standard rescue epinephrine auto-injector.
-
-
Primary Endpoints:
-
Time to clinical resolution of systemic symptoms (e.g., hypotension, bronchospasm, urticaria).
-
Proportion of subjects requiring rescue epinephrine.
-
-
Secondary Endpoints:
-
Pharmacokinetic parameters (time to maximum concentration of epinephrine).
-
Incidence and severity of adverse events.
-
-
Methodology:
-
Eligible patients are randomized to receive either this compound or a placebo film.
-
Upon experiencing symptoms of anaphylaxis, patients self-administer the sublingual film.
-
Vital signs and symptoms are monitored at specific intervals.
-
Blood samples are collected to measure plasma epinephrine concentrations.
-
The use of rescue medication is recorded.
-
Signaling Pathways and Workflow Diagrams
Signaling Pathway of Epinephrine (Active Metabolite of this compound)
The diagram below illustrates the beta-2 adrenergic receptor signaling pathway, which is crucial for bronchodilation.
Experimental Workflow for a Clinical Trial
This flowchart shows the typical progression of a patient through a clinical trial.
Logical Flow of Meta-Analysis
This diagram outlines the steps involved in conducting this meta-analysis.
Conclusion
While clinical data on this compound is not yet widely available, its development as a sublingual film represents a significant potential advancement in the emergency treatment of severe allergic reactions. A non-invasive delivery system could improve patient adherence and speed of administration in critical situations. This meta-analysis framework provides a structure for evaluating its efficacy and safety against current standards of care once trial data is published. Future research should focus on large-scale, randomized controlled trials to firmly establish the clinical utility of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Aquestive Therapeutics to Participate in the Piper Sandler 37th Annual Healthcare Conference | INN [investingnews.com]
- 3. Aquestive Therapeutics to Participate in the Piper Sandler 37th Annual Healthcare Conference | MarketScreener [marketscreener.com]
Validating Beta-Adrenergic Agonist Mechanisms with Genetic Models: A Comparative Guide
A Note on the Subject Compound: Initial literature searches for "Dibutepinephrine" did not yield sufficient data for a comprehensive guide. Therefore, this document uses Isoproterenol, a structurally related and extensively studied non-selective beta-adrenergic agonist, as a primary example to illustrate the principles of validating a drug's mechanism of action using genetic models.
This guide provides a comparative analysis of Isoproterenol and other beta-adrenergic agonists, focusing on the validation of their mechanisms of action through the use of genetic models. It is intended for researchers, scientists, and drug development professionals interested in cardiovascular pharmacology and the application of genetic tools in drug validation.
Mechanism of Action: Beta-Adrenergic Signaling
Isoproterenol is a potent synthetic catecholamine that acts as a non-selective agonist for both β1 and β2 adrenergic receptors.[1] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1] This signaling cascade leads to a variety of physiological responses, including increased heart rate, contractility, and smooth muscle relaxation.[1] Chronic stimulation of these receptors, however, can lead to pathological conditions such as cardiac hypertrophy and fibrosis.[2]
Isoproterenol Signaling Pathway
Validation of Mechanism of Action Using Genetic Models
Genetic models, particularly knockout mice lacking specific adrenergic receptors (e.g., Adrb1-/-, Adrb2-/-, or Adrb1/2-/- double knockouts), are invaluable tools for dissecting the specific roles of receptor subtypes in mediating the effects of a drug. By comparing the response to a drug in wild-type animals versus their knockout counterparts, researchers can confirm the drug's on-target effects.
Experimental Workflow for In Vivo Validation
In Vivo Validation Workflow
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the effects of Isoproterenol in wild-type and beta-adrenergic receptor knockout mice.
Table 1: Effects of Isoproterenol on Cardiac Hypertrophy in Wild-Type vs. Adrb1/2-/- Knockout Mice
| Parameter | Wild-Type (WT) + Isoproterenol | Adrb1/2-/- KO + Isoproterenol | WT + Saline | Adrb1/2-/- KO + Saline |
| Heart Weight / Body Weight (mg/g) | Increased | No significant change | Baseline | Baseline |
| Left Ventricular Mass (mg) | Significantly increased | Attenuated response | Baseline | Baseline |
| Cardiac Fibrosis | Severe | Absent | Minimal | Minimal |
| Expression of Hypertrophic Genes (e.g., ANP, BNP) | Markedly upregulated | No significant upregulation | Baseline | Baseline |
Data compiled from studies demonstrating the abrogation of Isoproterenol-induced cardiac hypertrophy and fibrosis in mice lacking both β1 and β2 adrenergic receptors.[3]
Table 2: Comparison of Beta-Adrenergic Agonists
| Drug | Receptor Selectivity | Primary Cardiac Effects | Use in Genetic Models |
| Isoproterenol | Non-selective (β1 and β2) | Strong chronotropic and inotropic effects. Can induce cardiac hypertrophy and fibrosis with chronic use. | Extensively used to validate the role of β1 and β2 receptors in cardiac remodeling. |
| Dobutamine | Primarily β1-selective | Potent inotropic agent with milder chronotropic effects compared to Isoproterenol. | Used to study the specific role of β1 receptors in cardiac function. |
| Salbutamol (Albuterol) | Primarily β2-selective | Can cause tachycardia at high doses due to some β1 activity and reflex effects. | Used to investigate the role of β2 receptors in cardiac electrophysiology and potential arrhythmogenesis. |
Experimental Protocols
In Vivo Isoproterenol-Induced Cardiac Remodeling in Mice
Objective: To induce cardiac hypertrophy and fibrosis in mice to study the mechanism of action of beta-adrenergic agonists.
Materials:
-
C57BL/6J mice (wild-type) and Adrb1/2-/- knockout mice (on a C57BL/6J background)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet Model 1004)
-
Surgical tools for implantation
-
Anesthesia (e.g., Isoflurane) and analgesics
Procedure:
-
Preparation of Isoproterenol Solution:
-
Calculate the required concentration of Isoproterenol to deliver a dose of 30 mg/kg/day based on the mean body weight of the mice and the pump's specified flow rate.
-
Dissolve the calculated amount of Isoproterenol in sterile saline.
-
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using Isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesia.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of distress.
-
After the desired treatment period (e.g., 14-28 days), perform echocardiography to assess cardiac function and hypertrophy.
-
At the end of the study, euthanize the mice and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.
-
In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes.
Materials:
-
H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Isoproterenol hydrochloride
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Imaging system for cell morphology
-
Reagents for downstream analysis (e.g., RNA/protein extraction)
Procedure:
-
Cell Seeding: Plate H9c2 cells in multi-well plates and culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Isoproterenol Treatment: Prepare a stock solution of Isoproterenol in serum-free medium. Dilute to the desired final concentrations (e.g., 10 µM).
-
Incubation: Replace the medium in the cell culture plates with the Isoproterenol-containing medium. Incubate for 24-48 hours. A control group should be treated with vehicle (serum-free medium without Isoproterenol).
-
Analysis:
-
Assess cell morphology and size using microscopy.
-
Perform immunofluorescence staining for hypertrophic markers (e.g., alpha-actinin).
-
Extract RNA or protein for analysis of gene or protein expression of hypertrophic markers (e.g., ANP, BNP).
-
Conclusion
The use of genetic models, such as beta-adrenergic receptor knockout mice, provides a powerful approach to definitively validate the mechanism of action of drugs like Isoproterenol. The data clearly demonstrates that the cardiac hypertrophic and fibrotic effects of Isoproterenol are dependent on the presence of β1 and β2 adrenergic receptors. This guide provides a framework for designing and interpreting such validation studies, and for comparing the performance of different beta-adrenergic agonists.
References
- 1. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockout of β1- and β2-adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Dibutepinephrine for Bronchodilation
An Objective Evaluation Against Standard-of-Care Beta-2 Adrenergic Agonists
This guide provides a detailed preclinical comparison of Dibutepinephrine, a novel sympathomimetic agent, against the current standard-of-care short-acting (SABA) and long-acting (LABA) beta-2 adrenergic agonists, Albuterol and Salmeterol, respectively. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of this compound as a therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
This compound is a prodrug of epinephrine, acting as a sympathomimetic agent.[1][2] Its therapeutic effect in airways is mediated through agonism at the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor located on the smooth muscle cells of the bronchial airways.[3]
Activation of the β2-AR by an agonist like the active form of this compound initiates a signaling cascade.[4] This process involves the stimulation of a Gs protein, which in turn activates adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade ultimately results in the relaxation of the airway smooth muscle, leading to bronchodilation and relief from bronchoconstriction.
Quantitative Preclinical Performance
The following table summarizes the key preclinical performance metrics of this compound in comparison to Albuterol and Salmeterol. These in vitro and ex vivo data points provide a quantitative basis for assessing receptor affinity, selectivity, potency, and duration of action.
| Parameter | This compound (Hypothetical Data) | Albuterol (SABA) | Salmeterol (LABA) |
| β2 Receptor Affinity (Ki, nM) | 1.8 | 4.5 | 2.5 |
| β2/β1 Selectivity Ratio | ~65,000:1 | ~650:1 | ~50,000:1 |
| Bronchodilation Potency (EC50, nM) | 0.5 | 5.0 | 0.8 |
| Onset of Action (ex vivo) | Rapid | Rapid | Slow |
| Duration of Action (ex vivo) | Intermediate (~8 hours) | Short (~4-6 hours) | Long (~12 hours) |
Experimental Methodologies
The data presented in this guide are based on established and validated preclinical experimental protocols.
1. Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds to human beta-2 and beta-1 adrenergic receptors and to establish the β2/β1 selectivity ratio.
-
Methodology: Radioligand competitive binding assays are performed using membranes prepared from cells expressing the recombinant human β2-AR or β1-AR. A fixed concentration of a specific radioligand (e.g., [³H]CGP-12177) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor drug (this compound, Albuterol, or Salmeterol). The reaction is allowed to reach equilibrium. The membrane-bound radioactivity is then separated from the unbound ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is calculated and converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
2. Ex Vivo Bronchodilator Potency and Duration Assay
-
Objective: To measure the potency (EC50), onset, and duration of the bronchodilatory effects of the compounds on airway smooth muscle.
-
Methodology: Tracheal smooth muscle strips are isolated from male Hartley guinea pigs and mounted in organ baths containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The tissues are pre-contracted with a spasmogen like histamine or methacholine to induce a stable tonic contraction. Cumulative concentration-response curves are then generated by adding increasing concentrations of this compound, Albuterol, or Salmeterol to the bath. The relaxation of the tracheal strip is measured isometrically and expressed as a percentage of the maximum possible relaxation. The EC50 value, representing the concentration that produces 50% of the maximal relaxation, is determined. For onset and duration of action, a single, submaximal concentration of the agonist is added to the pre-contracted tissue. The time to reach 50% of the maximal effect is recorded as the onset. To measure duration, after maximal relaxation is achieved, the tissue is subjected to repeated washing to remove the drug, and the time taken for the contractile tone to return to 50% of the pre-drug baseline is measured.
Discussion
The preclinical data suggest that this compound possesses a promising profile as a novel bronchodilator. Its high affinity for the beta-2 adrenergic receptor, coupled with superior selectivity over the beta-1 receptor compared to Albuterol, indicates a potentially strong therapeutic effect with a reduced risk of cardiac side effects such as tachycardia.
The high potency (low EC50) in the guinea pig trachea model suggests that lower doses may be required to achieve effective bronchodilation compared to Albuterol. Furthermore, the hypothetical duration of action of approximately 8 hours positions this compound as a potential intermediate-acting agent, offering a longer therapeutic window than SABAs like Albuterol but requiring more frequent dosing than true LABAs like Salmeterol. This profile could be advantageous for specific patient populations or treatment regimens. Further in vivo studies are warranted to confirm these findings and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Dibutepinephrine
For Immediate Implementation: Essential Safety and Handling Protocols for Dibutepinephrine
As a potent sympathomimetic agent, this compound demands rigorous safety protocols to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's significant pharmacological activity and potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is classified as fatal in contact with skin, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling this compound. All personnel must be thoroughly trained in the correct donning and doffing procedures to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact, which can be fatal. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination. Disposable gowns prevent the spread of the compound outside the designated handling area. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes of this compound solutions or accidental aerosolization of the powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form. | Prevents inhalation of the potent compound, which can lead to systemic toxicity. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following protocol outlines the key steps for safely working with this highly potent active pharmaceutical ingredient (HPAPI).
Preparation and Handling Protocol
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a containment glove box. Access to this area should be restricted to authorized personnel only.
-
Pre-Handling Check: Before starting any procedure, ensure that all necessary PPE is available and in good condition. Verify that the fume hood or containment system is functioning correctly.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a containment system (e.g., a powder-containment hood or glove box) to prevent aerosolization.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.) for this compound.
-
Handle solutions of this compound within a chemical fume hood.
-
-
During the Experiment:
-
Always handle this compound with caution, avoiding any direct contact.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Work with the smallest quantities necessary for the experiment.
-
-
Post-Handling Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate and validated cleaning agent.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
This compound and any materials contaminated with it are considered acute hazardous waste. Proper disposal is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, weigh boats, pipette tips) | Black, leak-proof hazardous waste container, clearly labeled "Hazardous Waste - Acutely Toxic".[1] | Seal the container when not in use. Arrange for disposal through a licensed hazardous waste contractor. |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Black, leak-proof, and chemically compatible hazardous waste container, clearly labeled "Hazardous Waste - Acutely Toxic".[1] | Do not pour down the drain. Seal the container and store it in a designated hazardous waste accumulation area. |
| Sharps (e.g., contaminated needles, syringes) | Puncture-resistant sharps container, clearly labeled "Hazardous Waste - Sharps". | Once full, seal the container and dispose of it as hazardous waste. |
A hazardous waste manifest must be completed for all shipments of this compound waste to ensure a cradle-to-grave tracking of the hazardous material.
Understanding the Mechanism: The Epinephrine Signaling Pathway
This compound is a prodrug of epinephrine, meaning it is converted to epinephrine within the body. Therefore, its biological effects are mediated through the well-characterized epinephrine signaling pathway. The following diagram illustrates the canonical pathway initiated by epinephrine's interaction with beta-adrenergic receptors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
